B1579624 Boc-S-trityl-D-Homocysteine

Boc-S-trityl-D-Homocysteine

Cat. No.: B1579624
M. Wt: 477.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-S-trityl-D-Homocysteine is a useful research compound. Molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality Boc-S-trityl-D-Homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-S-trityl-D-Homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

477.62

Origin of Product

United States

Foundational & Exploratory

Boc-S-trityl-D-Homocysteine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-S-trityl-D-Homocysteine: Properties, Synthesis, and Applications

Introduction

In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. Homocysteine, a homolog of the proteinogenic amino acid cysteine, presents unique opportunities for designing novel peptide structures and therapeutic agents due to its distinct side-chain length. However, its reactive thiol group necessitates a robust protection strategy during synthesis. This guide provides a comprehensive technical overview of N-α-Boc-S-trityl-D-homocysteine, a critical building block for researchers. We will delve into its structure, the rationale behind its protective groups, its application in solid-phase peptide synthesis (SPPS), and its significance in the broader context of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Molecular Structure and Physicochemical Properties

Boc-S-trityl-D-Homocysteine is a derivative of the non-proteinogenic amino acid D-homocysteine. Its structure is defined by three key components: the D-homocysteine backbone, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a sulfur-linked triphenylmethyl (trityl or Trt) protecting group.

Caption: Chemical structure of N-α-Boc-S-trityl-D-Homocysteine.

The physicochemical properties of this compound are summarized below. Note that while the topic specifies the D-enantiomer, much of the commercial and research literature refers to the L-enantiomer. The molecular formula and weight are identical for both.

PropertyValue
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(tritylthio)butanoic acid
Synonyms Boc-D-HomoCys(Trt)-OH
Molecular Formula C₂₈H₃₁NO₄S[1]
Molecular Weight 477.61 g/mol [1][2]
Appearance White to off-white powder[1][2]
CAS Number 1007840-62-1 (for the related Fmoc-D-homocysteine derivative)
Storage Conditions 0–8 °C, desiccated[1][2]

The Rationale of the Dual-Protection Strategy

The utility of Boc-S-trityl-D-Homocysteine stems directly from its two protecting groups, which serve distinct but complementary purposes. The choice of a protection strategy is a critical experimental decision that dictates the entire workflow of peptide synthesis.

The N-α-Boc Group: Directing the Polypeptide Chain Elongation

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino moiety. Its primary function is to prevent the amine from acting as a nucleophile during the carboxyl activation and coupling step of the subsequent amino acid. This ensures that peptide bonds form exclusively at the intended N-terminus of the growing chain, preventing self-polymerization.

The key advantage of the Boc group lies in the differential acid lability it provides in a Boc/Bzl (benzyl) protection strategy. The Boc group is quantitatively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This deprotection generates a highly reactive tert-butyl cation, which can alkylate nucleophilic residues like methionine or tryptophan. Therefore, a "scavenger," such as dithiothreitol (DTT) or triisopropylsilane (TIS), is essential in the deprotection solution to quench these cations and prevent side reactions.[3]

The S-Trityl Group: Safeguarding the Thiol Side Chain

The thiol (-SH) group of the homocysteine side chain is a potent nucleophile and is susceptible to oxidation, which can lead to the undesired formation of disulfide bridges. The triphenylmethyl (trityl, Trt) group provides steric bulk and robust protection for this thiol.

The S-Trityl bond is also acid-labile but is significantly more stable to the repeated TFA treatments used for Nα-Boc removal during SPPS.[4] It is typically removed during the final cleavage step from the resin, which employs a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TMSOTF).[5] The trityl group's lability can be tuned; it is removed under milder acidic conditions than other thiol protecting groups like benzyl, making it highly compatible with modern Fmoc/tBu strategies as well.[4] This dual-compatibility makes S-trityl protected amino acids exceptionally versatile.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-S-trityl-D-Homocysteine is a cornerstone reagent for incorporating D-homocysteine into a peptide sequence via the Boc-SPPS methodology pioneered by Merrifield. The workflow is a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow cluster_0 SPPS Cycle for One Amino Acid Addition cluster_1 Amino Acid Preparation Start Resin-Bound Peptide (Nα-Boc Protected) Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., 10% DIPEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA-OH + Resin) Neutralization->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash NextCycle Resin-Bound Peptide (n+1) (Nα-Boc Protected) Wash->NextCycle AA Boc-S-trityl-D-Homocysteine Activated_AA Activated Ester AA->Activated_AA Activator Activating Agent (e.g., HBTU/HOBt) Activator->Activated_AA Activated_AA->Coupling

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocol: Incorporation of Boc-S-trityl-D-Homocysteine

This protocol outlines the manual steps for coupling Boc-S-trityl-D-Homocysteine onto a resin-bound peptide chain.

Prerequisites:

  • Peptide synthesis vessel.

  • Solid support resin with the N-terminus of the growing peptide deprotected and neutralized (a free amine).

  • Reagents: Boc-S-trityl-D-Homocysteine, N,N'-diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or a uronium-based activator like HBTU; Diisopropylethylamine (DIPEA); Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF).

Methodology:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes to ensure optimal accessibility of the reactive sites.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-S-trityl-D-Homocysteine (3 equivalents) and an activating agent such as HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The formation of the activated HOBt or HBTU ester is the self-validating step; if activation fails, the subsequent coupling will not proceed efficiently.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is no longer present).

    • Once complete, drain the reaction vessel.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

  • Cycle Repetition: The resulting resin now bears the newly added, N-Boc protected homocysteine residue. The cycle of deprotection, neutralization, and coupling can be repeated with the next amino acid in the sequence.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the S-trityl group.

  • Causality of Reagent Choice: A strong acid is required to cleave the bond anchoring the peptide to the resin (e.g., a PAM linker) and the S-trityl group. Anhydrous hydrogen fluoride (HF) is the classic reagent. The cleavage "cocktail" must also include scavengers. Anisole is commonly used to protect tyrosine residues, while a thiol scavenger like ethanedithiol (EDT) or TIS is critical to capture the liberated trityl cations, preventing them from re-attaching to the now-free homocysteine thiol or other nucleophilic side chains.

  • Self-Validation: The success of the cleavage is validated by High-Performance Liquid Chromatography (HPLC) analysis of the crude product, which should show a major peak corresponding to the mass of the fully deprotected target peptide.

Broader Applications in Drug Discovery

The use of Boc-S-trityl-D-Homocysteine extends beyond its role as a simple structural component.

  • Metabolic Stability: The incorporation of D-amino acids like D-homocysteine into peptides can significantly increase their resistance to proteolytic degradation in vivo, thereby enhancing their pharmacokinetic profile and therapeutic potential.

  • Novel Scaffolds: The homocysteine side chain provides a unique spacer length and a reactive handle (the thiol) for bioconjugation, allowing for the attachment of imaging agents, cytotoxic drugs, or polymers like PEG to modulate the peptide's properties.[2]

  • Prodrug and Inhibitor Design: The compound can be used to synthesize prodrugs that release homocysteine or its derivatives within cells.[6] Furthermore, modifications involving this amino acid are crucial in designing inhibitors for enzymes in pathways that involve sulfur-containing amino acids.[1]

Conclusion

N-α-Boc-S-trityl-D-homocysteine is a sophisticated and indispensable chemical tool. Its dual-protection system provides the necessary orthogonality and stability for the controlled synthesis of complex peptides. Understanding the causality behind the choice of the Boc and trityl protecting groups, as well as the mechanistic basis of the SPPS workflow, empowers researchers to troubleshoot and optimize their synthetic strategies. For professionals in drug discovery, this reagent opens avenues for creating more stable, potent, and targeted peptide-based therapeutics, making it a key player in advancing medicinal chemistry.

References

  • SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

  • PubChem. N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Boc-D-Hcy(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of D-Homocysteine in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic profiles. These unique building blocks offer pathways to improved metabolic stability, refined receptor-binding affinities, and novel structural conformations. Among these, D-homocysteine (D-Hcy), a homolog of D-cysteine featuring an additional methylene group in its side chain, provides a versatile thiol moiety for conjugation, cyclization, and the formation of stable thioether linkages.

This technical guide offers an in-depth exploration of Nα-Boc-S-Trityl-D-homocysteine (Boc-D-Hcy(Trt)-OH), a critical reagent for introducing D-Hcy into peptide sequences using the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. As Senior Application Scientists, our goal is not merely to provide protocols, but to illuminate the underlying chemical principles that govern success. We will delve into the physicochemical properties of this reagent, provide field-tested methodologies for its application, and address the critical nuances—from managing racemization risk to preventing unique side reactions—that ensure the synthesis of high-purity, homocysteine-containing peptides.

Core Physicochemical Properties of Boc-D-Hcy(Trt)-OH

A comprehensive understanding of a reagent's properties is the foundation of a reproducible synthetic protocol. The dual-protection scheme of Boc-D-Hcy(Trt)-OH—the acid-labile Boc group on the α-amine and the bulky, highly acid-sensitive trityl (Trt) group on the side-chain thiol—dictates its handling, solubility, and strategic deployment in Boc-SPPS.[1]

Below is a summary of its key physicochemical characteristics, with its close analog, Boc-D-Cys(Trt)-OH, provided for comparison.

PropertyBoc-D-Hcy(Trt)-OHBoc-D-Cys(Trt)-OH (for comparison)Rationale & Implications
Chemical Structure See Figure 1A structural homolog with one less methylene (-CH2-) group in the side chain.The additional methylene group in Hcy provides greater conformational flexibility and alters the geometry of disulfide bridges compared to Cys.
CAS Number 201419-16-1 (L-isomer)87494-13-1Ensures precise identification and sourcing of the correct stereoisomer.
Molecular Formula C₂₈H₃₁NO₄S[2]C₂₇H₂₉NO₄S[3]Confirms elemental composition.
Molecular Weight 477.61 g/mol [2]463.59 g/mol [3]Essential for accurate reagent molarity calculations during synthesis.
Appearance White to off-white powder (predicted)White to off-white powder[3]Visual inspection provides a first-pass quality check.
Solubility Soluble in DMF, DMSO, DCM, Chloroform[4][5]Soluble in DMF, DMSO, DCM, Chloroform[5]High solubility in standard SPPS solvents (like DMF and DCM) is critical for efficient coupling reactions.
Storage Store at 2-8°C, keep dry.Store at 2-8°C or room temperature, keep dry.[6]Protects against degradation. The Boc group is sensitive to acid, and the compound can be hygroscopic.

Diagram: Chemical Structure of Boc-D-Hcy(Trt)-OH

Caption: Structure of Boc-D-Hcy(Trt)-OH.

Strategic Implementation in Boc-SPPS

The Boc/Bzl protection scheme is a classic and powerful strategy for SPPS.[7] It relies on graded acid lability: the temporary Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the more permanent side-chain protecting groups (like Trityl) and the resin linker require a strong acid (e.g., anhydrous HF or TFMSA) for final cleavage.[7]

The Boc-SPPS Workflow for Boc-D-Hcy(Trt)-OH Incorporation

The cyclical process for incorporating a Boc-protected amino acid is a well-established workflow. The key is meticulous execution at each stage to prevent side reactions and ensure high coupling efficiency.

Diagram: Boc-SPPS Incorporation Cycle

Boc_SPPS_Cycle A 1. Nα-Boc Deprotection Resin-Peptide-(AA)n-Boc ~30%-50% TFA in DCM B 2. Neutralization Resin-Peptide-(AA)n-NH3+TFA- ~5%-10% DIEA in DCM/DMF A->B Generates TFA salt C 3. Activation & Coupling Activate Boc-D-Hcy(Trt)-OH (e.g., HBTU/DIEA in DMF) Add to neutralized resin B->C Frees N-terminal amine for nucleophilic attack D 4. Washing Remove excess reagents and byproducts (DMF, DCM) C->D Forms new peptide bond: Resin-Peptide-(AA)n-Hcy(Trt)-Boc D->A Cycle repeats for next amino acid

Caption: Cyclical workflow for Boc-SPPS.

Detailed Experimental Protocols

Protocol 1: Amino Acid Activation and Coupling

Causality: The goal is to convert the carboxylic acid of Boc-D-Hcy(Trt)-OH into a highly reactive species that readily forms an amide bond with the N-terminal amine of the resin-bound peptide. The choice of activation agent is critical to balance reaction speed with the suppression of side reactions, particularly racemization.[8]

  • Reagent Preparation: In a separate reaction vessel, dissolve Boc-D-Hcy(Trt)-OH (3 equivalents relative to resin substitution) and an activating agent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution. Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

    • Expert Insight: While DIEA is a common base, it is known to increase the risk of racemization for sterically unhindered amino acids like cysteine and, by extension, homocysteine.[8] For sequences where stereochemical purity is paramount, consider using a less hindered base like N-methylmorpholine (NMM) or employing a carbodiimide/additive method (e.g., DIC/HOBt) which operates under more neutral conditions.

  • Coupling: Add the activated amino acid solution to the vessel containing the neutralized, resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Confirm reaction completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

Protocol 2: Final Cleavage and Deprotection

Causality: The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the S-Trityl group. The key challenge here is managing the highly stable trityl cation (Trt⁺) that is liberated.[9]

  • Resin Preparation: Wash the final, Nα-deprotected peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for sulfur-containing peptides. A standard and effective formulation is "Reagent K" or a similar mixture:

    • TFA (82.5%): The strong acid for cleavage.

    • Phenol (5%): Scavenger for carbocations.

    • Water (5%): Scavenger and helps with solubility.

    • Thioanisole (5%): A critical scavenger for protecting the thiol and preventing re-alkylation by the Trt⁺ group.

    • 1,2-Ethanedithiol (EDT) (2.5%): Acts as both a scavenger and a reducing agent to keep the thiol group from oxidizing.[10]

    • Expert Insight: Triisopropylsilane (TIS) is an excellent alternative scavenger. It irreversibly reduces the liberated trityl cation to inert triphenylmethane, definitively preventing its reattachment to the homocysteine thiol.[9][10] A cocktail using TIS would be TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and allow the mixture to react for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers. Dry the crude peptide pellet under vacuum.

Critical Considerations & Troubleshooting

The Challenge of Racemization

The α-proton of activated amino acids is susceptible to base-catalyzed abstraction, leading to a loss of stereochemical integrity (epimerization).[11] Thiol-containing amino acids like cysteine and homocysteine are particularly prone to this side reaction.[8]

  • Mechanism: During activation in the presence of a base like DIEA, the α-proton becomes transiently acidic, allowing for its removal and subsequent re-protonation from either face, leading to a mixture of D and L isomers at that position.

  • Mitigation Strategy: Minimize the risk by using activation methods that avoid strong bases. The use of carbodiimides (e.g., DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or its aza-analogs (HOAt) is a proven strategy to suppress racemization while maintaining high coupling efficiency.[11]

Homocysteine-Specific Side Reaction: Thiolactone Formation

Unlike cysteine, homocysteine's longer side chain allows for a thermodynamically favorable intramolecular cyclization to form a stable five-membered thiolactone ring.[12][13] This reaction is particularly favored under acidic conditions.

  • Mechanism: The carboxylic acid can be attacked by the side-chain thiol, leading to the elimination of water and the formation of the cyclic thioester. While the Trt group offers protection, this can become a concern during final cleavage if conditions are not optimized or during prolonged storage of unprotected homocysteine.

  • Prevention and Control: This is primarily a post-cleavage concern. Ensuring the rapid and complete scavenging of the Trt group and prompt purification of the cleaved peptide minimizes the time the free thiol and carboxylic acid can react. The risk during synthesis is low due to the Trt protection.

Diagram: Trityl Cation Scavenging

Scavenging Figure 3. Mechanism of Trityl Cation Scavenging by TIS cluster_reactants cluster_products Peptide_SH Peptide-SH Realkylation Peptide-S-Trt (Re-alkylation Side Product) Trt_plus Trt⁺ Trt_plus->Peptide_SH Undesired Reattachment (No Scavenger) TIS TIS (scavenger) Trt_plus->TIS Desired Quenching Reaction Quenched Triphenylmethane (Inert)

Caption: Scavengers prevent reattachment of the Trityl cation.

Conclusion

Boc-D-Hcy(Trt)-OH is an invaluable tool for peptide chemists aiming to leverage the unique properties of homocysteine. Its successful application hinges on a deep appreciation of its dual-protection chemistry. By employing robust activation protocols that mitigate racemization, and by utilizing meticulously formulated cleavage cocktails rich in scavengers like TIS or thioanisole, researchers can reliably prevent common side reactions. Understanding the specific propensity of homocysteine to form a thiolactone further informs post-cleavage handling and purification strategies. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully incorporate Boc-D-Hcy(Trt)-OH, paving the way for the discovery of novel and potent peptide therapeutics.

References

  • Title: BOC-HOMOCYS(TRT)-OH, CAS:201419-16-1 Source: ChemBK URL: [Link]

  • Title: Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine Source: PubChem URL: [Link]

  • Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL: [Link]

  • Title: Homocysteine Thiolactone: Biology and Chemistry Source: MDPI URL: [Link]

  • Title: Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Source: MDPI URL: [Link]

  • Title: Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides Source: Royal Society of Chemistry URL: [Link]

  • Title: Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation Source: PubMed URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTEC URL: [Link]

  • Title: tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Homocysteine thiolactone synthesis | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: Apeptide.com URL: [Link]

  • Title: Cleavage Cocktail Selection Source: CDN Isotopes URL: [Link]

  • Title: Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone Source: Royal Society of Chemistry URL: [Link]

  • Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL: [Link]

  • Title: Peptides containing cysteine: the role of scavengers in cleavage cocktail Source: Biotage URL: [Link]

Sources

Stability of S-Trityl Protecting Group in Boc-D-Homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, mechanistic behavior, and experimental handling of the S-trityl protecting group within the context of Boc-D-Homocysteine.

Technical Guide & Operational Framework

Executive Summary & Core Directive

The Central Conflict: In standard Boc solid-phase peptide synthesis (SPPS), the S-trityl (Trt) group is NOT orthogonal to the N-tert-butyloxycarbonyl (Boc) group.

Both protecting groups are acid-labile.[1] The conditions required to remove the N-terminal Boc group (e.g., 50% TFA or 4M HCl/Dioxane) will quantitatively cleave the S-trityl thioether. Consequently, Boc-D-Homocysteine(Trt)-OH cannot be used in standard Boc SPPS cycles if the S-trityl group is intended to remain intact during chain elongation.

Operational Viability: This building block is technically valid only for:

  • Fmoc SPPS: Used as an N-terminal capping residue (where Boc is stable to piperidine).

  • Global Deprotection: Where simultaneous removal of Boc and Trt is the intended endpoint.

  • Solution Phase Synthesis: Utilizing highly specific, non-acidic N-deprotection methods (e.g., BiCl₃, thermal cleavage).

Molecular Architecture & Mechanistic Basis

The Homocysteine Challenge: Thiolactone Formation

Homocysteine (Hcy) differs from Cysteine (Cys) by a single methylene unit (


).[2] This extension introduces a critical instability factor: Hcy-Thiolactone formation. 

Unlike Cysteine, which forms thiazolidines, Homocysteine is prone to intramolecular cyclization to form a 5-membered thiolactone ring (dihydrothiophen-2(3H)-one) when the carboxyl group is activated or in acidic conditions if the amine is free. The bulky S-trityl group acts as a steric shield, preventing this cyclization. Loss of the S-trityl group in acid without immediate disulfide capping or scavenger trapping risks irreversible thiolactone formation.

The Acidolytic Conflict (Mechanistic Pathway)

The cleavage of both groups is driven by the stability of the resulting carbocations.

  • Boc Cleavage: Generates the tert-butyl cation (

    
    ) and 
    
    
    
    .
  • Trt Cleavage: Generates the highly stabilized triphenylmethyl (trityl) cation (

    
    ).
    

Since the trityl cation is exceptionally stable (resonance delocalization over three phenyl rings), the S-Trt bond is cleaved by TFA concentrations as low as 1–5% in dichloromethane (DCM). Standard Boc removal (50% TFA) obliterates the S-Trt protection instantly.

Visualization: Reaction Pathways

The following diagram illustrates the parallel cleavage and the risk of thiolactone formation.

DeprotectionPathways Start Boc-D-Hcy(Trt)-OH Acid Acid Treatment (TFA / HCl) Start->Acid Deprotection Intermed_Free H-D-Hcy(SH)-OH (Free Amine/Thiol) Acid->Intermed_Free Simultaneous Cleavage Byproduct_Trt Trityl Cation (Ph3C+) Acid->Byproduct_Trt Byproduct_Boc t-Butyl Cation (Isobutene + CO2) Acid->Byproduct_Boc Path_Stable Disulfide Formation (Oxidative Folding) Intermed_Free->Path_Stable Controlled Oxidation (pH > 7) Path_Lactone Hcy-Thiolactone (Cyclic Dead End) Intermed_Free->Path_Lactone Low pH / No Scavenger (Fast Cyclization)

Caption: Figure 1. Simultaneous acidolysis of Boc and Trityl groups leads to free Homocysteine, which faces a kinetic competition between stable disulfide formation and irreversible thiolactone cyclization.

Stability Profile & Comparative Data

The following table contrasts the stability of S-Trityl against standard conditions used in Boc chemistry, validating the incompatibility.

ConditionTarget ReactionEffect on N-BocEffect on S-TritylCompatibility Verdict
50% TFA / DCM Standard Boc RemovalCleaved (Rapid)Cleaved (Instant)❌ Incompatible
4M HCl / Dioxane Standard Boc RemovalCleaved Cleaved ❌ Incompatible
1% TFA / DCM Selective Trt RemovalStableCleaved ✅ Selective for S-Trt
Piperidine / DMF Fmoc RemovalStableStable✅ Orthogonal
Iodine / Methanol Oxidative CyclizationStableCleaved (to Disulfide)✅ Orthogonal
BiCl₃ / MeCN Selective N-Boc RemovalCleaved Stable (Kinetic control)⚠️ Advanced Only

Experimental Protocols

Synthesis of Boc-D-Hcy(Trt)-OH

Note: This protocol assumes starting from D-Homocysteine dimer or Hcy-thiolactone.

Reagents: D-Homocysteine thiolactone, NaOH, Trityl Chloride (Trt-Cl), Di-tert-butyl dicarbonate (


).
  • Ring Opening: Hydrolyze D-Hcy-thiolactone (10 mmol) in 1N NaOH (30 mL) under Argon at 0°C to generate free sodium homocysteinate.

  • S-Protection: Add Trityl Chloride (1.1 eq) in Dioxane dropwise. Maintain pH > 10. Stir for 2 hours. The S-Trt group installs preferentially on the thiolate anion.

  • N-Protection: Adjust pH to 8.5. Add

    
     (1.2 eq) in Dioxane. Stir overnight at room temperature.
    
  • Workup: Acidify carefully with dilute citric acid (pH 3) at 0°C. Caution: Do not use strong acid or heat, as S-Trt is acid-sensitive. Extract into Ethyl Acetate.

  • Purification: Recrystallize from Ether/Hexane.

Simultaneous Cleavage Cocktail (Global Deprotection)

If using Boc-D-Hcy(Trt)-OH for the final step, use this cocktail to prevent cation alkylation.

Cocktail: TFA / TIS /


 / EDT (94 : 1 : 2.5 : 2.5)
  • TFA: Cleaves Boc and Trt.[3]

  • TIS (Triisopropylsilane): Critical scavenger for Trityl cations. Without TIS, the

    
     cation will re-alkylate the sulfur or the indole ring of Tryptophan.
    
  • EDT (1,2-Ethanedithiol): Essential for keeping Homocysteine reduced and preventing premature oxidation.

Protocol:

  • Dissolve peptide/residue in the cocktail (10 mL per gram).

  • Stir under inert atmosphere (

    
    ) for 2 hours.
    
  • Precipitate in cold diethyl ether (

    
    ).
    
  • Centrifuge and wash 3x with ether to remove scavengers.

Advanced: Selective N-Boc Removal (Non-Acidic)

Strictly for solution-phase applications where S-Trt preservation is mandatory.

Method: Bismuth(III) Chloride (


) Catalysis.
Reference Grounding:  Selective deprotection of N-Boc in the presence of acid-labile groups has been demonstrated using 

in MeCN/

or thermal cleavage, though these are non-standard in SPPS.
  • Dissolve Boc-D-Hcy(Trt)-OH in MeCN/

    
     (50:1).
    
  • Add

    
     (10 mol%).
    
  • Stir at room temperature. Monitor by TLC.[4]

  • Note: This method relies on the subtle difference in activation energy. The S-Trt is sterically bulky and lipophilic, potentially surviving mild Lewis acid conditions that cleave the carbamate. Validation via HPLC is required before scale-up.

Troubleshooting & Side Reaction Management

The "Black Resin" Phenomenon

If using Trityl protection in solid phase, the cleavage of the Trityl group generates a bright yellow/orange color (Trityl cation). If the color turns dark brown or black, it indicates cation polymerization or alkylation of the resin linker .

  • Fix: Increase TIS concentration to 5%.

Thiolactone Identification

If the S-Trt group is lost prematurely, the peptide mass will shift by -18 Da (loss of


 due to cyclization of Hcy).
  • Detection: LC-MS analysis showing

    
     peak.
    
  • Prevention: Never expose the free acid of Hcy to acidic conditions without S-protection.

Logical Flow for Protecting Group Selection

Use the following decision tree to confirm if S-Trt is the correct choice for your synthesis.

SelectionLogic Q1 Is the synthesis strategy Boc or Fmoc? Fmoc Fmoc Strategy Q1->Fmoc Fmoc Boc Boc Strategy Q1->Boc Boc Result_OK Use S-Trt. (Cleave both at end) Fmoc->Result_OK Standard Q2 Is Boc-D-Hcy(Trt)-OH the N-terminal residue? Boc->Q2 Q2->Result_OK Yes (Final Step) Result_Fail STOP. S-Trt is unstable. Use S-Acm, S-Mob, or S-Bzl. Q2->Result_Fail No (Chain Elongation) Yes YES No NO

Caption: Figure 2. Decision matrix for selecting sulfur protecting groups. S-Trityl is generally contraindicated for Boc chain elongation.

References

  • Biosynth. Boc-S-trityl-L-homocysteine Product Data. Accessed 2024. Link

  • Bachem. Cysteine Derivatives and Protecting Group Strategies in SPPS. Technical Note. Link

  • National Institutes of Health (NIH). Homocysteine Thiolactone: Biology and Chemistry. Int. J. Mol. Sci. 2021. Link

  • Chem-Impex. Boc-S-trityl-L-homocysteine Technical Specifications. Link

  • Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols. Synthesis 2023. Link

Sources

Harnessing Asymmetry and Functionality: The Role of Boc-S-trityl-D-Homocysteine in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their inherent metabolic instability and lack of defined secondary structure in solution. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a robust strategy to overcome these limitations.[1] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of this approach, enabling precise control over a molecule's pharmacological profile.[2][3] This guide provides a detailed technical overview of Boc-S-trityl-D-Homocysteine, a uniquely valuable building block in the peptidomimetic toolkit. We will explore the strategic rationale for its use, from inducing conformational rigidity and enhancing proteolytic resistance to serving as a versatile anchor for post-synthesis side-chain functionalization. This document provides field-proven insights and detailed protocols for its successful application in drug discovery and development.

The Peptidomimetic Imperative: Beyond Natural Peptides

Natural peptides are exquisite signaling molecules, but their translation into effective therapeutics is challenging. They are rapidly degraded by proteases and often lack the specific, rigid conformation required for high-affinity receptor binding.[1][4] Peptidomimetic design seeks to systematically address these flaws by introducing unnatural modifications. The primary goals include:

  • Enhancing Metabolic Stability: Increasing the in vivo half-life by making the peptide backbone unrecognizable to degradative enzymes.[5][6]

  • Imposing Conformational Constraints: Locking the molecule into its bioactive conformation to increase receptor affinity and selectivity.[7][8][9]

  • Improving Bioavailability: Modifying physicochemical properties to enhance absorption and distribution.[1]

The incorporation of D-amino acids is a powerful and widely adopted strategy to achieve these objectives, providing resistance to proteolysis and inducing specific secondary structures like β-turns.[5][6]

Boc-S-trityl-D-Homocysteine: A Multifunctional Building Block

Boc-S-trityl-D-Homocysteine is a derivative of homocysteine, a non-proteinogenic homolog of cysteine containing an additional methylene group in its side chain. Its utility in synthesis is derived from a strategic combination of three key features: the D-chiral center, the thiol-containing side chain, and the specific protecting groups employed.

FeatureChemical GroupFunction in Peptidomimetic Design
α-Amino Protection tert-Butyloxycarbonyl (Boc)Standard, acid-labile protecting group for the α-amine. While less common in modern solid-phase synthesis than Fmoc, it remains relevant for specific solution-phase strategies and fragment condensation.
Side-Chain Protection S-Trityl (Trt)A bulky, acid-labile group that protects the highly reactive thiol (sulfhydryl) moiety of the homocysteine side chain.[10] Its removal conditions are compatible with standard cleavage protocols from many resins.[11]
Stereochemistry D-Configuration (Dextrorotatory)Confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5] It also acts as a potent turn-inducer, constraining the peptide backbone.
Core Structure HomocysteineThe extended thiol-containing side chain offers unique possibilities for forming larger macrocycles or serving as a flexible linker for conjugation after deprotection.[12]

The combination of the Boc and Trityl groups ensures its stability and selective reactivity during peptide synthesis.[13]

Strategic Applications in Peptidomimetic Design

The incorporation of Boc-S-trityl-D-Homocysteine is not merely a substitution but a deliberate design choice to impart specific, desirable characteristics to the final molecule.

Engineering Proteolytic Resistance

The most direct benefit of incorporating a D-amino acid is the dramatic increase in metabolic stability. Proteases, the enzymes responsible for peptide degradation, have active sites that are exquisitely chiral and optimized for L-amino acid sequences. The presence of a D-homocysteine residue creates a steric and conformational block, effectively preventing enzyme recognition and cleavage at or near the modification site.[5][6]

Inducing Conformational Constraints

While native peptides are often flexible, a rigid, pre-organized conformation is crucial for high-affinity binding to a biological target.[14][15] D-amino acids are known to promote the formation of specific secondary structures, particularly β-turns. By strategically placing D-homocysteine within a sequence, a researcher can induce a specific fold that mimics the bioactive conformation of the parent peptide, thereby enhancing potency.[8][9]

G cluster_0 Design Strategy cluster_1 Desired Outcomes Input Boc-S-trityl- D-Homocysteine Peptide Linear, Flexible Peptide Sequence Input->Peptide Incorporate via SPPS Constraint Conformational Rigidity (β-Turn Induction) Peptide->Constraint Stability Enhanced Metabolic Stability Peptide->Stability Functionality Site for Post-Synthesis Modification Peptide->Functionality

Caption: Strategic goals achieved by incorporating D-Homocysteine.

A Handle for Post-Synthesis Modification

The S-trityl group is stable during standard Fmoc-based peptide synthesis but can be cleanly removed during the final acid-mediated cleavage from the resin.[11] This liberates a reactive thiol group on the homocysteine side chain, which serves as a versatile chemical handle for a variety of modifications:

  • Thioether Linkages: The thiol can be selectively alkylated to form stable thioether bonds, allowing for peptide cyclization or conjugation to other molecules like small-molecule drugs, imaging agents, or polymers (e.g., PEGylation).

  • Disulfide Bridging: While less common than with cysteine due to the larger ring size it forms, the homocysteine thiol can form disulfide bonds, offering a different set of conformational constraints.[12]

  • Thiol-ene/Thiol-yne "Click" Chemistry: The deprotected thiol is an excellent nucleophile for Michael additions and other click chemistry reactions, enabling efficient and specific ligation under mild conditions.[16]

This two-stage approach—synthesis followed by side-chain modification—provides immense flexibility in creating complex and multifunctional peptidomimetic constructs.

Experimental Protocols and Methodologies

The successful use of Boc-S-trityl-D-Homocysteine requires adherence to validated synthetic chemistry protocols. The following sections describe a representative workflow using standard solid-phase peptide synthesis (SPPS).

Workflow for SPPS Incorporation

This workflow assumes a standard Fmoc-based SPPS strategy, where Boc-S-trityl-D-Homocysteine is incorporated as a single, unique residue.

G start Start: Fmoc-Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 2. Couple Fmoc-AA-OH (HCTU/DIEA in DMF) deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 repeat Repeat Steps 1-2 for subsequent amino acids wash1->repeat deprotection2 Fmoc Deprotection repeat->deprotection2 coupling_hcy Couple Boc-S-trityl-D-Hcy-OH (HCTU/DIEA in DMF) deprotection2->coupling_hcy wash2 Wash (DMF) coupling_hcy->wash2 deprotection3 3. Final Fmoc Deprotection wash2->deprotection3 cleavage 4. Cleavage & Deprotection (TFA Cocktail) deprotection3->cleavage end Crude Peptide with Free Thiol cleavage->end

Caption: SPPS workflow for incorporating Boc-S-trityl-D-Homocysteine.

Detailed Protocol: SPPS Coupling

This protocol details the manual coupling of Boc-S-trityl-D-Homocysteine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale)

  • Boc-S-trityl-D-Homocysteine (0.4 mmol, 4 eq.)

  • HCTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh piperidine solution for 15 minutes. This reveals the free amine for coupling.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine: 5 times with DMF, followed by 3 times with DCM, and finally 5 times with DMF.

  • Activator Solution Preparation: In a separate vial, dissolve Boc-S-trityl-D-Homocysteine and HCTU in DMF (approx. 2 mL).

  • Activation: Add DIEA to the activator solution. A slight color change may be observed. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads to confirm the complete consumption of the free amine. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the coupling solution and wash the resin 5 times with DMF. The resin is now ready for the next synthesis cycle.

Protocol: Cleavage and S-Trityl Deprotection

The trityl group is acid labile and is typically removed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[11]

Materials:

  • Peptidyl-resin (post-synthesis)

  • Reagent B "Cleavage Cocktail": Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Preparation: Wash the final peptidyl-resin with DCM (5 times) and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the Reagent B cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the trityl cations released during deprotection, preventing side reactions.[17]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL tube of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under vacuum. The resulting product is the crude peptide with a deprotected homocysteine thiol, ready for purification by HPLC.

Conclusion and Future Outlook

Boc-S-trityl-D-Homocysteine is more than just another non-canonical amino acid; it is a strategic tool for rational drug design. Its D-configuration provides a reliable method for enhancing metabolic stability and introducing conformational constraints, directly addressing two of the most significant challenges in peptide-based drug development. Furthermore, the protected thiol side chain unlocks a gateway to a vast array of post-synthesis modifications, enabling the creation of complex architectures such as cyclic peptides, antibody-drug conjugates, and other functionalized biomolecules. As the demand for more stable and potent peptide therapeutics grows, the judicious application of multifunctional building blocks like D-homocysteine will be integral to the discovery of the next generation of medicines.

References

  • D'Andrea, L. D., & Isernia, C. (2022). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 27(19), 6649. [Link]

  • Smith, A. D., & Refsum, H. (2021). Homocysteine—a retrospective and prospective appraisal. Journal of Inherited Metabolic Disease, 44(1), 99-110. [Link]

  • Aapptec. (n.d.). Boc-Cys(Trt)-OH. Retrieved from [Link]

  • Sarma, B. K., & Vagner, J. (2006). Peptidomimetics, a synthetic tool of drug discovery. Journal of Pharmacy and Pharmacology, 58(8), 1013-1021. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10107. [Link]

  • Hansen, M. B., & Skrydstrup, T. (2018). Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. Molecules, 23(7), 1762. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fekner, T., & Li, X. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(10), 1764-1770. [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • García-Ramos, Y., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3335-3343. [Link]

  • Benesch, R., & Benesch, R. E. (1956). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Journal of the American Chemical Society, 78(7), 1597-1599. [Link]

  • Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(31), 5336-5339. [Link]

  • Phelps, C. E., & Wuest, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2328. [Link]

  • AAPPTec. (n.d.). Removal of S-Trityl Groups. Retrieved from [Link]

  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ACS Chemical Biology, 10(6), 1395-1408. [Link]

  • Singh, Y., Sharma, P., & Kumar, V. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7859. [Link]

  • Grover, N., & Matsumoto, M. L. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 592474. [Link]

  • Kaniraj, P. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? [Online forum post]. ResearchGate. [Link]

  • Wong, J. T. F. (2021). Introduction: “Noncanonical Amino Acids”. Chemical Reviews, 121(24), 14943-14945. [Link]

  • Yang, S. L., et al. (2013). Dithiol amino acids can structurally shape and enhance the ligand-binding properties of polypeptides. Angewandte Chemie International Edition, 52(40), 10484-10488. [Link]

  • Kumar, S., & Bisen, P. S. (Eds.). (2012). Peptide Modifications to Increase Metabolic Stability and Activity. Humana Press. [Link]

  • Mathiowetz, A. M., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]

  • Thompson, R. E., & Payne, R. J. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 4, 32. [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

  • Soriano-Serrano, J., & Lau, Y. H. (2022). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 3(6), 666-684. [Link]

  • Arafat, A., & Walther, C. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2222. [Link]

  • Pearson, D. A., & Blanchette, M. (2001). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 42(48), 8459-8461. [Link]

  • White, C. J., & Angel, T. E. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 551-556. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note: Solid Phase Peptide Synthesis (SPPS) of D-Homocysteine Peptides via Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of D-Homocysteine (D-Hcy) into peptide sequences is a potent strategy for developing proteolytically stable peptidomimetics and "stapled" peptides.[1] Unlike its L-isomer, D-Hcy confers resistance to enzymatic degradation, while the extra methylene group in the side chain (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) compared to Cysteine allows for unique spatial geometries in disulfide bridging and native chemical ligation (NCL).

This protocol details the synthesis of D-Hcy peptides using Boc (tert-butyloxycarbonyl) chemistry.[1] While Fmoc chemistry is popular, Boc chemistry remains the gold standard for difficult, aggregating sequences and thioester generation.

Critical Technical Distinction: In Boc SPPS, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Trityl (Trt)  group is stable  to the repetitive TFA treatments used for Boc deprotection. It is removed only during the final Hydrogen Fluoride (HF) cleavage. This orthogonality is distinct from Fmoc chemistry, where 

-Trt is acid-labile.
Key Advantages of this Protocol
  • Stereochemical Integrity: Optimized coupling conditions to minimize D-Hcy racemization.

  • Side-Reaction Mitigation: Specific scavengers to prevent ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -alkylation (benzyl cation attack) during HF cleavage.
    
  • Thiolactone Prevention: Handling steps designed to suppress the formation of homocysteine thiolactone (a six-membered ring side product).[1]

Materials & Specifications

Reagents
ReagentSpecificationPurpose
Boc-D-Hcy(Trt)-OH >98% Purity, L-isomer <0.5%Core Building Block (MW

477.6 Da)
Resin MBHA (Amides) or PAM (Acids)Solid Support (0.5–0.7 mmol/g loading)
TFA Peptide Synthesis GradeBoc Deprotection
DIEA 99.5% Biotech GradeNeutralization
HBTU / HOBt High PurityActivation / Racemization Suppression
HF (Anhydrous) Type IFinal Cleavage (Requires Kel-F apparatus)

-Cresol /

-Thiocresol
99%Carbocation Scavengers
Equipment
  • Reaction Vessel: Glass fritted vessel (for synthesis) and Teflon/Kel-F vessel (for HF cleavage).[1]

  • Agitation: Overhead mechanical stirrer or nitrogen bubbling (avoid magnetic stir bars which grind resin).[1]

Experimental Workflow: The Boc Cycle

The synthesis follows a repetitive cycle.[2] The D-Hcy residue requires no special deviation from the standard cycle until the activation step, where temperature control is vital.

Diagram: The Boc-D-Hcy Cycle[1]

BocCycle Start Boc-Peptide-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM x3) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA/DCM) Wash1->Neutralize Wash2 4. Wash (DCM x3) Neutralize->Wash2 Couple 5. Coupling Boc-D-Hcy(Trt)-OH (HBTU/HOBt/DIEA) Wash2->Couple Check 6. Kaiser Test Couple->Check Check->Couple Positive (Blue) -> Recouple Next Next Cycle Check->Next Negative (Colorless)

Caption: Standard Boc SPPS cycle adapted for D-Homocysteine incorporation.

Detailed Protocol Steps
Step 1: Deprotection[1][3]
  • Drain the reaction vessel.[1]

  • Treat resin with 50% TFA in DCM (v/v) containing 0.5% Indole (scavenger) for 2 minutes (Pre-wash). Drain.

  • Treat with fresh 50% TFA/DCM for 20 minutes.

  • Note: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Trityl group on D-Hcy remains intact during this step.
    
Step 2: Neutralization[1]
  • Wash resin with DCM (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Treat with 10% DIEA in DCM (v/v) for 2 minutes. Drain.

  • Repeat neutralization for 5 minutes.

  • Wash with DCM (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
    • Critical: Ensure the resin bed is not acidic before coupling, as this inhibits the reaction.

Step 3: Coupling of Boc-D-Hcy(Trt)-OH

Stoichiometry: 3-fold excess of Amino Acid, HBTU, and HOBt; 6-fold excess of DIEA.[1]

  • Dissolve Boc-D-Hcy(Trt)-OH (3 eq) and HOBt (3 eq) in minimal DMF.[1]

  • Add HBTU (3 eq).[1]

  • Add DIEA (6 eq) immediately prior to adding to the resin.[1]

  • Reaction Time: Agitate for 45–60 minutes at Room Temperature.

    • Precaution: Do not exceed 60 minutes to minimize racemization risk.[1] If the Kaiser test is positive, perform a second coupling (double couple) rather than extending the time.

Cleavage & Global Deprotection (HF Method)[1]

This is the most critical phase. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Trityl group is removed by HF. Because benzyl cations (generated from the removal of other protecting groups like Bzl, Z, or Br-Z) can attack the sulfur atom (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-alkylation), a "Low-High" HF procedure or a high-scavenger "Standard" procedure is required.

Safety Warning: HF is fatal upon contact.[1] Use full PPE (face shield, neoprene gloves) and a dedicated calcium gluconate supply.[1]

Scavenger Cocktail (The "Tam" Cocktail)

For sulfur-containing peptides, use Low-High HF or the following mixture:

  • HF: 85%

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Cresol:  10% (Scavenges cations)
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Thiocresol:  5% (Specific scavenger for sulfur protection)
    
Diagram: HF Cleavage Mechanism

HFCleavage Substrate Boc-D-Hcy(Trt)-Resin HF_Step HF / p-Cresol / p-Thiocresol (0°C, 60 min) Substrate->HF_Step Intermediate Trityl Cation (Trt+) Benzyl Cation (Bzl+) HF_Step->Intermediate Byproducts Product H-D-Hcy-OH Peptide (Free Thiol) HF_Step->Product Scavenged Scavenged Adducts (Trt-Cresol / Bzl-Thiocresol) Intermediate->Scavenged Trapped by Scavengers

Caption: HF cleavage pathway highlighting the necessity of scavengers to trap Trityl cations.

Protocol Steps
  • Drying: Wash the peptide-resin with MeOH and dry thoroughly under high vacuum overnight.[1] Traces of DCM can react with HF to form toxic bis(chloromethyl) ether.[1]

  • Loading: Place resin and a magnetic stir bar into the Kel-F reaction vessel. Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -cresol and 
    
    
    
    -thiocresol.
  • Condensation: Cool the vessel in a dry ice/acetone bath (

    
    ). Distill anhydrous HF into the vessel.
    
  • Reaction: Warm to

    
     (ice bath) and stir for 60 minutes.
    
    • Note: Keep strictly at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Higher temperatures promote ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      -alkylation.
  • Evaporation: Evaporate HF under a stream of nitrogen or vacuum (into a KOH trap).

  • Extraction:

    • Wash the resin with cold diethyl ether (removes scavengers).[1]

    • Extract the peptide with 10% Acetic Acid or 50% Acetonitrile/Water ( lyophilize this fraction).

Quality Control & Troubleshooting

Racemization Check

D-Homocysteine is prone to racemization during activation.[1]

  • Method: Use Marfey's Reagent (FDAA) derivatization followed by LC-MS.

  • Acceptance Criteria: < 1.0% L-Hcy isomer.[1][4]

Thiolactone Formation

Under strong acidic conditions (like HF), Hcy can cyclize to form a thiolactone if the C-terminus is activated or if the amine is free.

  • Detection: Mass shift of

    
     (loss of 
    
    
    
    ) in LC-MS.
  • Remediation: Ensure the peptide is kept at neutral pH immediately after HF removal and lyophilization.

Ellman's Test (Free Thiol)

To verify the


-Trt removal:
  • Dissolve a small amount of crude peptide in pH 8 buffer.

  • Add Ellman's reagent (DTNB).[1]

  • Yellow color indicates free thiols (successful deprotection).[1]

References

  • Merrifield, R. B. (1963).[1][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[1] Link[1]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link[1]

  • Kocis, P., Krchnak, V., & Lebl, M. (1993). Racemization of amino acid residues in solid phase peptide synthesis. Tetrahedron Letters, 34(45), 7251-7252.[1] (Focus on Cys/Hcy derivatives). Link

Sources

Application Notes and Protocols for the Incorporation of Boc-D-Hcy(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Homocysteine in Peptide Therapeutics

Homocysteine (Hcy), a non-proteinogenic amino acid, is a homolog of cysteine, possessing an additional methylene group in its side chain. Its incorporation into peptide sequences offers a unique tool for medicinal chemists and drug development professionals to modulate the biological activity and pharmacokinetic properties of peptide-based therapeutics. The longer, more flexible side chain of homocysteine, compared to cysteine, can alter peptide conformation, receptor binding affinity, and metabolic stability. Furthermore, the thiol group of homocysteine provides a reactive handle for site-specific modifications, such as pegylation, drug conjugation, or the formation of intramolecular thioether bridges, leading to cyclized peptides with enhanced stability and constrained conformations.

The use of Boc-D-Hcy(Trt)-OH, with the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the bulky trityl (Trt) group on the side-chain thiol, is a strategic choice for solid-phase peptide synthesis (SPPS). The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Trityl group offers robust protection to the nucleophilic thiol group, preventing undesirable side reactions during peptide chain elongation.[1] The D-configuration of the amino acid is often employed to enhance proteolytic stability of the final peptide.

This document provides a comprehensive guide to the standard coupling conditions for Boc-D-Hcy(Trt)-OH in Boc-SPPS, addressing the specific challenges posed by its sterically hindered nature and offering detailed, field-proven protocols.

Understanding the Chemistry: The Boc/Bzl Protection Strategy

The synthesis of peptides using Boc-D-Hcy(Trt)-OH is typically performed following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the temporary Nα-Boc group is removed at each cycle with trifluoroacetic acid (TFA), while more permanent, acid-labile side-chain protecting groups, such as the S-Trityl group, are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA) based cocktail.[1]

The general cycle of Boc-SPPS involves the following key steps:

  • Deprotection: Removal of the Nα-Boc group from the resin-bound peptide.

  • Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine.

  • Coupling: Activation of the incoming Boc-amino acid's carboxyl group and its subsequent reaction with the N-terminal amine of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.

Challenges in Coupling Boc-D-Hcy(Trt)-OH: The Impact of Steric Hindrance

The bulky trityl group on the homocysteine side chain presents a significant steric hindrance, which can impede the coupling reaction.[] This can lead to incomplete couplings, resulting in deletion sequences and difficult purifications. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient and complete amide bond formation.

Traditional coupling methods, such as those using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, may prove inefficient for sterically hindered amino acids.[3] More potent activating agents are required to overcome the steric barrier and drive the reaction to completion.

Recommended Coupling Reagents for Boc-D-Hcy(Trt)-OH

To ensure high coupling efficiency, the use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents rapidly generate highly reactive activated species, facilitating the acylation of the sterically encumbered N-terminal amine.

Coupling ReagentClassKey Advantages
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltHigh efficiency, rapid coupling, and reduced racemization when used with an additive like HOBt.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltParticularly effective for difficult couplings, including sterically hindered and N-methylated amino acids.[4]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltExcellent for sterically demanding couplings and known to minimize racemization.
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)Carbodiimide/AdditiveA classic and effective combination that forms a highly reactive HOBt-ester, reducing the risk of racemization.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-D-Hcy(Trt)-OH

This protocol outlines a single coupling cycle for adding Boc-D-Hcy(Trt)-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Hcy(Trt)-OH

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • N,N'-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF (v/v) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-D-Hcy(Trt)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • After a complete coupling, wash the resin with DMF (3x), DCM (3x), and IPA (2x). The resin is now ready for the next deprotection and coupling cycle.

Diagram of the Boc-SPPS Cycle:

Boc_SPPS_Cycle cluster_deprotection 1. Deprotection cluster_neutralization 2. Neutralization cluster_coupling 3. Coupling Resin_Peptide_Boc Resin-Peptide-NH-Boc TFA_DCM 50% TFA in DCM Resin_Peptide_Boc->TFA_DCM Treat Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- TFA_DCM->Resin_Peptide_NH3_TFA Yields DIEA_DMF 10% DIEA in DMF Resin_Peptide_NH3_TFA->DIEA_DMF Treat Resin_Peptide_NH3_TFA->DIEA_DMF Resin_Peptide_NH2 Resin-Peptide-NH2 DIEA_DMF->Resin_Peptide_NH2 Yields Boc_AA Boc-D-Hcy(Trt)-OH Resin_Peptide_NH2->Boc_AA Activated_AA Activated Ester Resin_Peptide_NH2->Activated_AA Reacts with Coupling_Reagent HBTU/DIEA in DMF Boc_AA->Coupling_Reagent Pre-activate Coupling_Reagent->Activated_AA Resin_Peptide_NH_AA Resin-Peptide-NH-CO-AA-Boc Activated_AA->Resin_Peptide_NH_AA Forms Resin_Peptide_NH_AA->Resin_Peptide_Boc Next Cycle

Caption: Workflow of the Boc-SPPS cycle for peptide elongation.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the S-Trityl and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Dry the peptidyl-resin under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A commonly used and effective cocktail for peptides containing Trityl-protected residues is TFA/TIS/Water (95:2.5:2.5 v/v/v).[5] The TIS is crucial for scavenging the highly stable trityl cations generated during deprotection, thus preventing re-attachment to the thiol group or modification of other sensitive residues like tryptophan.[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual organic impurities.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the Cleavage and Deprotection Process:

Cleavage_Deprotection Peptidyl_Resin Dried Peptidyl-Resin (with Boc-D-Hcy(Trt)-OH incorporated) Cleavage_Cocktail Cleavage Cocktail (TFA/TIS/H2O) Peptidyl_Resin->Cleavage_Cocktail Add Cleavage_Reaction Cleavage Reaction (2-3 hours at RT) Cleavage_Cocktail->Cleavage_Reaction Filtration Filtration Cleavage_Reaction->Filtration Filtrate Filtrate (Peptide in TFA) Filtration->Filtrate Resin_Waste Resin Waste Filtration->Resin_Waste Precipitation Precipitation in Cold Diethyl Ether Filtrate->Precipitation Crude_Peptide_Pellet Crude Peptide Pellet Precipitation->Crude_Peptide_Pellet Washing Washing with Cold Ether (3x) Crude_Peptide_Pellet->Washing Dried_Peptide Dried Crude Peptide Washing->Dried_Peptide Purification RP-HPLC Purification Dried_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow for the cleavage and deprotection of the final peptide.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient activation time or reagent equivalents.- Steric hindrance from the Trt group and the growing peptide chain.- Aggregation of the peptide-resin.- Increase the coupling time to 3-4 hours or perform a double coupling with fresh reagents.- Use a more potent coupling reagent like HATU.- Consider using a solvent system that disrupts aggregation, such as a DCM/DMF mixture or the addition of "magic mixture" (DMF/DCM/NMP/DMSO).
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing steps.- Premature cleavage from highly labile resins.- Extend the cleavage time to 4 hours.- Ensure the diethyl ether is sufficiently cold for efficient precipitation.- If using a very acid-sensitive resin, consider a milder cleavage cocktail if compatible with side-chain deprotection.
Presence of Deletion Sequences in MS Analysis - Incomplete coupling at one or more cycles.- Optimize the coupling protocol as described above. For routine synthesis, always perform a Kaiser test after coupling hindered amino acids.
Side Products Related to Trityl Group - Incomplete removal of the Trityl group.- Re-attachment of the trityl cation to the thiol or other nucleophilic side chains.- Ensure the cleavage cocktail contains an efficient scavenger like TIS.- Increase the cleavage time if necessary.

Conclusion

The successful incorporation of Boc-D-Hcy(Trt)-OH into synthetic peptides is readily achievable with careful consideration of the challenges posed by its steric bulk. The use of potent coupling reagents, diligent monitoring of reaction completion, and appropriate scavenger-containing cleavage cocktails are paramount to obtaining high yields of the desired peptide. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to effectively utilize this valuable building block in the development of novel peptide therapeutics.

References

  • Narita, A., et al. "Total Synthesis of the Bicyclic Depsipeptide HDAC Inhibitors Spiruchostatins A and B, 5′′‐epi‐Spiruchostatin B, FK228 (FR901228) and Preliminary Evaluation of Their Biological Activity." Chemistry–A European Journal 15.42 (2009): 11174-11186. (Available at: [Link])

  • Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". (Available at: [Link])

  • Albericio, F., et al. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Organic Letters 24.49 (2022): 9197–9202. (Available at: [Link])

  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". (Available at: [Link])

  • Fields, G. B., et al. "Procedures to Improve Difficult Couplings." Peptide Research 4.2 (1991): 95-101. (Available at: [Link])

  • Katritzky, A. R., et al. "Efficient peptide coupling involving sterically hindered amino acids." The Journal of Organic Chemistry 62.22 (1997): 7540-7543. (Available at: [Link])

Sources

Deprotection of trityl group from D-Homocysteine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of S-Trityl-D-Homocysteine presents a unique synthetic challenge distinct from its cysteine analog. While the trityl (Trt) group is a standard acid-labile protecting group, the specific geometry of homocysteine (Hcy) allows for a rapid, entropically favored intramolecular cyclization under acidic conditions, yielding D-Homocysteine Thiolactone (D-HTL).

This Application Note provides a bifurcated protocol strategy:

  • Protocol A (Acidolytic Cleavage): Utilizes Trifluoroacetic acid (TFA) and Triisopropylsilane (TIPS) to cleanly remove the trityl group. This method yields the Thiolactone form if the

    
    -amine is unprotected, or linear Hcy if the amine retains protection (e.g., Fmoc).
    
  • Protocol B (Oxidative Cleavage): Utilizes Iodine (

    
    ) to simultaneously deprotect and oxidize the substrate to D-Homocystine  (the disulfide dimer), preserving the linear structure by bypassing the thiolactone trap.
    

Mechanistic Insight & The "Thiolactone Trap"

The removal of the trityl group is driven by the protonation of the sulfur atom, weakening the C-S bond. This generates the stable, resonance-stabilized trityl cation (


) and the free thiol.
The Critical Difference: Cysteine vs. Homocysteine[1][2]
  • Cysteine: The free thiol is stable in acid.

  • Homocysteine: The additional methylene group (

    
    ) allows the sulfhydryl group to attack the activated carbonyl carbon (carboxyl group) forming a 5-membered ring. This reaction is autocatalytic in acidic media.
    

Expert Insight: Unless the N-terminus is protected (e.g., Fmoc, Acetyl) or the carboxyl is derivatized (e.g., ester, amide), acidic deprotection of S-Trt-D-Hcy will inevitably yield the thiolactone salt. Researchers desiring the linear free thiol must generate the thiolactone first and hydrolyze it under basic conditions immediately prior to use.

Pathway Visualization

G cluster_0 Starting Material cluster_1 Acidic Conditions (TFA) cluster_2 Oxidative Conditions (I2) Start S-Trityl-D-Homocysteine (Linear, Protected) Inter Intermediate: Free Thiol D-Hcy Start->Inter TFA / H+ Disulfide PRODUCT B: D-Homocystine (Linear Dimer) Start->Disulfide I2 / MeOH (Oxidative Cleavage) Cation Trityl Cation (Trt+) Inter->Cation Thiolactone PRODUCT A: D-Homocysteine Thiolactone Inter->Thiolactone Fast Cyclization (If Amine Free) Scavenger TIPS Scavenger Cation->Scavenger Quenching (Trt-TIPS)

Figure 1: Reaction pathway divergence based on deprotection conditions. Acidic pathways favor cyclization (Red), while oxidative pathways favor dimerization (Green).

Protocol A: Acidolytic Cleavage (TFA/TIPS)

Objective: Complete removal of Trityl group. Target Product: D-Homocysteine Thiolactone (if amine free) OR Linear Protected Hcy (if amine protected). Scale: 100 mg - 1 g.

Reagents & Materials[3][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Acid: Trifluoroacetic Acid (TFA), >99%.

  • Scavenger: Triisopropylsilane (TIPS). Note: TIPS is preferred over Ethanedithiol (EDT) for Hcy to avoid malodorous byproducts, as Hcy is less prone to alkylation than Met/Trp.

  • Precipitation: Diethyl Ether (

    
    ), cold (
    
    
    
    ).
Step-by-Step Methodology
  • Preparation:

    • Dissolve S-Trityl-D-Homocysteine (1.0 eq) in DCM. Use a minimal volume (approx. 10 mL per gram of substrate) to ensure high concentration.

    • Critical Check: Ensure the substrate is fully dissolved before adding acid.

  • Scavenger Addition:

    • Add TIPS (2.5 - 5.0 eq). The solution should remain clear.

    • Why? TIPS acts as a hydride donor to instantly quench the orange/yellow trityl cation, forming colorless Trityl-H (Triphenylmethane).

  • Acidolysis:

    • Add TFA to the stirring solution.[1]

    • Ratio: The final cocktail should be TFA:TIPS:DCM (50:5:45 v/v) .

    • Stir at Room Temperature (

      
      ) for 30-60 minutes .
      
    • Observation: The reaction is usually fast. Extended time (>2 hrs) increases the risk of side reactions but ensures complete conversion to the thiolactone if the amine is free.

  • Work-up (Precipitation):

    • Concentrate the mixture under reduced pressure (Rotavap,

      
      ) to remove most DCM and excess TFA. Reduce to an oil/syrup.
      
    • Add cold Diethyl Ether (10x volume) vigorously.

    • The product (D-Hcy Thiolactone trifluoroacetate salt) will precipitate as a white/off-white solid. Triphenylmethane (by-product) remains soluble in ether.

  • Isolation:

    • Centrifuge or filter the precipitate.

    • Wash the pellet 3x with cold ether to remove residual acid and trityl by-products.

    • Dry under high vacuum.

Protocol B: Oxidative Cleavage (Iodine)

Objective: Direct conversion to D-Homocystine (Disulfide) to preserve linear structure. Target Product: D-Homocystine (Dimer).

Reagents
  • Solvent: Methanol (MeOH).[2]

  • Reagent: Iodine (

    
    ).[1]
    
  • Quench: Ascorbic Acid (Vitamin C) or Sodium Thiosulfate.[2]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve S-Trityl-D-Homocysteine in Methanol (approx. 5-10 mg/mL).

  • Oxidation:

    • Prepare a 0.1 M solution of Iodine in MeOH.

    • Add the Iodine solution dropwise to the peptide/amino acid solution with vigorous stirring.

    • Continue addition until a persistent amber/yellow color remains (indicating excess

      
      ).
      
    • Stir for 15-30 minutes.

  • Quenching:

    • Add 1M aqueous Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess Iodine).

  • Work-up:

    • Evaporate Methanol under reduced pressure.[2]

    • The residue contains the disulfide product.[3][1][4] Depending on purity requirements, purify via semi-preparative HPLC or desalting columns.

Analytical Validation & Data

To validate the success of the deprotection, compare the starting material and product using HPLC and Mass Spectrometry.

Expected Data Profile
ParameterS-Trityl-D-Hcy (Start)D-Hcy Thiolactone (Protocol A)D-Homocystine (Protocol B)
Molecular Weight High (~377 g/mol )Low (~117 g/mol + TFA)Medium (~268 g/mol )
HPLC Retention Late eluting (Hydrophobic Trt)Early eluting (Polar/Charged)Mid-eluting
Ellman's Test Negative (Blocked SH)Negative (Thioester)Negative (Disulfide)
Nitroprusside Test NegativePositive (Transient/Red)Negative

Note on Ellman's Test: Standard Ellman's reagent detects free thiols.

  • Protocol A Product: The thiolactone is a thioester, not a free thiol. It will test negative unless hydrolyzed first (raise pH > 7.5).

  • Protocol B Product: The disulfide is oxidized.[1][2][4] It will test negative .

Troubleshooting Table
ObservationRoot CauseCorrective Action
Yellow color persists after TFA Incomplete quenching of Trityl cationAdd more TIPS (Scavenger) until colorless.
Product is oily/sticky Residual TFA or incomplete precipitationRedissolve in minimal MeOH/DCM and re-precipitate with extremely cold ether.
Mass Spec shows +242 Da RetritylationInsufficient scavenger used. Repeat deprotection with fresh TFA/TIPS.
Unexpected Cyclization Free amine present in acidIf linear thiol is required, use Protocol B or keep N-terminus protected (e.g., Fmoc).

References

  • Standard Trityl Deprotection

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Homocysteine Thiolactone Chemistry

    • Jakubowski, H. (2000).[5] Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition, 130(2), 377S–381S.[5] Link

  • TIPS as Scavenger

    • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. The Journal of Organic Chemistry, 54(19), 4663–4673. Link

  • Oxidative Deprotection (Iodine)

    • Kamber, B., et al. (1980).[1] The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta, 63(4), 899-915. Link

Sources

Application Note: Strategic Incorporation of Boc-S-trityl-D-Homocysteine in Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic incorporation of Boc-S-trityl-D-Homocysteine (Boc-D-Hcy(Trt)-OH) into cyclic peptides. It focuses on the unique advantages of D-homocysteine—enhanced proteolytic stability and expanded ring size—and provides robust protocols for its use as an N-terminal "capping" residue in Fmoc solid-phase peptide synthesis (SPPS) or solution-phase chemistry, facilitating global deprotection and efficient cyclization.

Executive Summary

The incorporation of D-Homocysteine (D-Hcy) into cyclic peptides offers two distinct pharmacological advantages over standard L-Cysteine:

  • Conformational Expansion: The additional methylene group in the side chain (

    
    ) expands the disulfide ring size by one atom per residue, relieving ring strain in tight turns and altering the peptide's binding footprint.
    
  • Proteolytic Resistance: The D-configuration confers resistance to endogenous proteases, significantly extending the serum half-life of the therapeutic candidate.

Boc-S-trityl-D-Homocysteine is the reagent of choice for N-terminal incorporation in Fmoc SPPS or solution-phase synthesis. Its orthogonal protection scheme allows for a "Global Deprotection" strategy where the N-terminal Boc and S-Trityl groups are removed simultaneously with the side-chain protecting groups during the final acidic cleavage, yielding a free dithiol precursor ready for immediate oxidative cyclization.

Chemical Profile & Strategic Considerations

Material Specifications
PropertySpecification
Reagent Name Boc-S-trityl-D-Homocysteine
Abbreviation Boc-D-Hcy(Trt)-OH
CAS Number Analogous to L-Cys variant (21947-98-8)
Molecular Weight ~477.6 g/mol
Solubility Soluble in DMF, DCM, Methanol; sparingly soluble in water.
pKa (Thiol) ~10.0 (Higher than Cys ~8.[1]3)
Storage +2°C to +8°C, desiccated. Light sensitive.
The "Boc-Trityl" Paradox & Solution

Critical Warning: While this reagent carries a "Boc" group, it is NOT suitable for standard Boc-SPPS cycles (repetitive TFA treatments).

  • Reason: The S-Trityl (Trt) group is acid-labile.[2] In standard Boc chemistry, the repetitive 50% TFA used to remove the N-Boc group at every cycle would prematurely deprotect the S-Trityl side chain, leading to disulfide scrambling or alkylation.

  • Correct Application: This reagent is designed for:

    • N-Terminal Capping (Fmoc SPPS): Used as the final residue.

    • Solution Phase Synthesis: Where acid exposure is controlled.

    • Global Deprotection: A single final TFA treatment removes the N-Boc, S-Trt, and all other Fmoc-compatible side chain groups (tBu, Pbf, Boc) simultaneously.

Visualizing the Strategy

The following diagram illustrates the workflow for incorporating Boc-D-Hcy(Trt)-OH as an N-terminal cap in an Fmoc SPPS regimen.

G cluster_0 Phase 1: Fmoc SPPS Elongation cluster_1 Phase 2: N-Terminal Capping cluster_2 Phase 3: Global Deprotection cluster_3 Phase 4: Cyclization Resin Resin-Peptide-NH2 Coupling Standard Fmoc Cycles (Deprotect/Couple) Resin->Coupling BocHcy Couple Boc-D-Hcy(Trt)-OH (Final Residue) Coupling->BocHcy Final Step Cleavage TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) BocHcy->Cleavage Resin Cleavage FreePeptide Linear Peptide (H-D-Hcy-Peptide-SH) Cleavage->FreePeptide -Boc, -Trt, -Resin Oxidation Oxidative Folding (DMSO or Air, pH 8.5) FreePeptide->Oxidation Cyclic Cyclic Disulfide Peptide Oxidation->Cyclic

Caption: Workflow for N-terminal capping with Boc-D-Hcy(Trt)-OH followed by global deprotection and cyclization.

Detailed Protocols

Protocol A: Coupling to Resin (N-Terminal Capping)

This protocol assumes a resin-bound peptide synthesized via standard Fmoc chemistry (e.g., Rink Amide or Wang resin).

Reagents:

  • Boc-D-Hcy(Trt)-OH (3-5 equivalents relative to resin loading)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Optional, boosts efficiency for hindered residues

  • DIEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Fmoc Removal: Remove the final Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation: Dissolve Boc-D-Hcy(Trt)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal dry DMF.

  • Base Addition: Add DIEA (6 eq) to the amino acid solution. Note: Pre-activation for 1-2 minutes is recommended to ensure complete formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Shake/agitate at room temperature for 2–4 hours .

    • Expert Tip: D-amino acids and bulky side chains (Trityl) can have slower kinetics. A double coupling (repeat steps 2-4) is recommended if the sequence is difficult.

  • Monitoring: Verify coupling completeness with a Kaiser Test (Ninhydrin). If positive (blue), repeat coupling.

  • Washing: Wash resin 5x DMF, 3x DCM, 3x MeOH. Dry resin under vacuum.

Protocol B: Global Deprotection & Cleavage

This step simultaneously cleaves the peptide from the resin, removes the N-terminal Boc group, and removes the S-Trityl group to reveal the free thiol.

Cleavage Cocktail (Reagent K modified):

  • Trifluoroacetic Acid (TFA): 94%

  • Triisopropylsilane (TIS): 2.5% (Scavenger for Trityl cations)

  • Water (H2O): 2.5%

  • Dithiothreitol (DTT): 1% (Prevents premature oxidation/dimerization)

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add resin to the cocktail (10 mL per gram of resin).

  • Allow to warm to room temperature and stir for 2–3 hours .

    • Note: S-Trityl removal is generally fast, but N-terminal Boc removal in the presence of scavengers ensures complete deprotection.

  • Precipitation: Filter the resin and precipitate the filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge, wash the pellet 2x with ether, and dry.

  • Result: Linear peptide with free N-terminal amine and free sulfhydryl groups (H-D-Hcy-...-SH).

Protocol C: Oxidative Cyclization (Disulfide Formation)

Homocysteine thiols have a higher pKa (~10.[1]0) than Cysteine thiols (~8.3), making them less reactive at neutral pH. Cyclization conditions must be adjusted.

Method 1: DMSO-Mediated Oxidation (Recommended)

Faster and less dependent on pH than air oxidation.

  • Dissolution: Dissolve the crude linear peptide in Acetic Acid/Water (1:1) or buffer to a concentration of 0.1 – 0.5 mg/mL (high dilution prevents intermolecular dimerization).

  • pH Adjustment: Adjust pH to 8.0 – 8.5 using Ammonium Bicarbonate (NH4HCO3).

    • Critical: Do not exceed pH 9.0 to avoid racemization or beta-elimination.

  • Oxidant: Add DMSO to a final concentration of 10–20% (v/v) .

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC/MS.

    • Target Mass: [M-2H]. The shift corresponds to the loss of 2 protons.

  • Purification: Acidify with TFA to pH < 3, filter, and purify via Prep-HPLC.

Method 2: Air Oxidation

Slower, but milder.

  • Dissolve peptide at 0.1 mg/mL in 0.1 M Ammonium Bicarbonate (pH 8.0–8.5).

  • Stir open to the atmosphere for 24–72 hours.

  • Note: Due to the higher pKa of Hcy, this may be significantly slower than standard Cys-Cys cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Trityl group.Use HATU/HOAt at 50°C (microwave) or double couple.
Dimerization (Linear Dimer) Concentration too high during cyclization.Dilute peptide to <0.1 mg/mL. Add DMSO dropwise.
Slow Cyclization High pKa of Homocysteine thiol.Increase pH to 8.5 (carefully). Use DMSO (20%) instead of air.
Scrambled Disulfides Presence of multiple Cys/Hcy residues.Use orthogonal protection (e.g., Acm for one pair, Trt for the other) if regioselectivity is required.

References

  • Microwave-assisted Boc-solid Phase Peptide Synthesis of Cyclic Cysteine-Rich Peptides. Source: NIH / PubMed. URL:[Link]

  • Determination of the macroscopic sulfhydryl group pKa values for L-homocysteine and L-cysteine. Source: ResearchGate.[3] URL:[Link]

  • Synthesis of cyclic peptides and peptide libraries on a new disulfide linker. Source: PubMed. URL:[Link]

  • Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads. Source: MDPI (Toxins). URL:[Link][4]

Sources

Synthesis of Stapled Peptides Using D-Homocysteine Residues: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stapled peptides have emerged as a promising class of molecules in drug discovery and chemical biology. By introducing a synthetic brace, or "staple," the secondary structure of a peptide, often an α-helix, is locked in its bioactive conformation. This conformational rigidity enhances several key properties, including increased target affinity, improved proteolytic resistance, and enhanced cell permeability.[1][2] While various methods exist for peptide stapling, the use of non-natural amino acids like D-Homocysteine offers unique advantages in creating diverse and stable thioether linkages. This guide provides a comprehensive overview and detailed protocols for the synthesis of stapled peptides incorporating D-Homocysteine residues.

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis (SPPS). We will delve into the rationale behind key experimental steps, offering insights grounded in practical experience to ensure successful synthesis and characterization of these valuable molecules.

The Strategic Advantage of D-Homocysteine in Peptide Stapling

Homocysteine, a homolog of cysteine, possesses a side chain with a thiol group extended by an additional methylene unit.[3] This seemingly subtle difference has significant implications for peptide stapling:

  • Varied Staple Length and Geometry: The longer side chain of homocysteine allows for the creation of macrocycles with different ring sizes and geometries compared to cysteine-based staples. This can be crucial for optimizing the peptide's interaction with its biological target.[4]

  • Thioether Stability: The resulting thioether bond formed during stapling is highly stable, resistant to a wide range of chemical and biological conditions, including reducing environments where disulfide bonds would be cleaved.[5]

  • Chiral Influence: The incorporation of a D-amino acid, such as D-Homocysteine, can further enhance proteolytic stability by disrupting recognition sites for common proteases.

Overview of the Synthetic Strategy

The synthesis of D-Homocysteine stapled peptides is a multi-step process that begins with the assembly of the linear peptide on a solid support. This is followed by on-resin or in-solution cyclization to form the thioether staple, and finally, cleavage, purification, and characterization of the final product.

Figure 1: General workflow for the synthesis of D-Homocysteine stapled peptides.

Detailed Protocols and Methodologies

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The foundation of a successful stapled peptide synthesis lies in the high-fidelity assembly of the linear peptide precursor using automated or manual Fmoc-SPPS.[6]

Key Considerations:

  • Resin Choice: Rink Amide resin is a common choice for producing C-terminally amidated peptides. The choice of resin should be guided by the desired C-terminal functionality.

  • Protecting Groups: Standard acid-labile side-chain protecting groups are used for the natural amino acids. For D-Homocysteine, a trityl (Trt) protecting group on the thiol is recommended for its stability during synthesis and facile removal during cleavage.

  • Coupling Reagents: A combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), and an activating agent, like Oxyma Pure, provides efficient and low-racemization coupling.

Protocol 1.1: Automated Fmoc-SPPS
StepActionDetails and Rationale
1Resin Swelling Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes. This prepares the resin for efficient diffusion of reagents.
2Fmoc Deprotection Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeated once. This removes the Fmoc protecting group from the N-terminus, allowing for the next amino acid to be coupled.
3Washing Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
4Amino Acid Coupling Add the Fmoc-protected amino acid (4-5 equivalents), DIC (4-5 equivalents), and Oxyma Pure (4-5 equivalents) in DMF. Allow to react for 1-2 hours. The excess reagents drive the reaction to completion.
5Washing Wash the resin with DMF to remove unreacted reagents.
6Repeat Repeat steps 2-5 for each amino acid in the sequence, including the two Fmoc-D-Hcy(Trt)-OH residues at the desired i and i+4 or i+7 positions.
Part 2: On-Resin Thioether Stapling

On-resin cyclization is generally preferred as it can minimize intermolecular side reactions by pseudo-dilution of the resin-bound peptides. The stapling reaction involves the deprotection of the two D-Homocysteine thiol groups followed by reaction with a bifunctional electrophile.

Causality Behind Experimental Choices:

  • Selective Deprotection: A key challenge is the selective deprotection of the D-Homocysteine thiol groups without cleaving the peptide from the resin or removing other side-chain protecting groups. While direct cleavage of the Trt group is difficult on-resin, an alternative strategy involves incorporating a selectively removable protecting group or utilizing a different thiol-containing amino acid. For the purpose of this protocol, we will focus on a common method using a bis-haloalkane linker.

  • Linker Selection: The choice of the bis-haloalkane linker (e.g., 1,3-dibromopropane for an i, i+4 staple) determines the length and nature of the staple. The reaction proceeds via a two-step nucleophilic substitution.[5]

Figure 2: Mechanism of thioether stapling using a bis-haloalkane linker.

Protocol 2.1: On-Resin Stapling with a Bis-haloalkane
StepActionDetails and Rationale
1Thiol Deprotection Treat the resin-bound peptide with a solution of 20% 2-mercaptoethanol and 1% diisopropylethylamine (DIPEA) in DMF for 30 minutes (repeat 3 times). This step is crucial for removing the Trt groups from the D-Homocysteine residues, exposing the free thiols.
2Washing Thoroughly wash the resin with DMF and then dichloromethane (DCM).
3Stapling Reaction Add a solution of the bis-haloalkane linker (e.g., 1,3-dibromopropane, 10 equivalents) and DIPEA (20 equivalents) in DMF. Allow the reaction to proceed for 4-6 hours at room temperature. The basic environment facilitates the nucleophilic attack of the thiolate on the electrophilic linker.
4Washing Wash the resin extensively with DMF and DCM to remove excess reagents.
5Capping (Optional) To cap any unreacted thiols, treat the resin with a solution of iodoacetamide (10 equivalents) in DMF for 30 minutes.
6Final Washing Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
Part 3: Cleavage, Purification, and Characterization

The final steps involve cleaving the stapled peptide from the resin, removing the remaining side-chain protecting groups, purifying the crude product, and verifying its identity and purity.

Protocol 3.1: Cleavage and Deprotection
ReagentVolume/WeightPurpose
Trifluoroacetic Acid (TFA)9.5 mLCleaves the peptide from the resin and removes acid-labile protecting groups.
Triisopropylsilane (TIS)0.25 mLScavenger for carbocations generated during cleavage.
Water0.25 mLScavenger.

Procedure:

  • Add the cleavage cocktail to the dried resin.

  • Incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3.2: Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The optimal gradient will depend on the specific peptide sequence.

  • Detection: UV absorbance at 220 nm and 280 nm.

Collect fractions corresponding to the major peak and lyophilize to obtain the pure stapled peptide.

Protocol 3.3: Characterization
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should match the calculated mass of the stapled peptide.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide. A stapled peptide designed to adopt an α-helical conformation will typically show characteristic minima at ~208 nm and ~222 nm.

Conclusion

The synthesis of stapled peptides using D-Homocysteine residues provides a robust platform for creating conformationally constrained peptides with enhanced therapeutic potential. The protocols outlined in this guide, coupled with the rationale behind the key experimental choices, offer a solid foundation for researchers to successfully synthesize and characterize these novel molecules. Careful optimization of the stapling conditions and purification methods will be crucial for obtaining high-purity material for biological evaluation.

References

  • HongTide Biotechnology. Stapled Peptides. [Link]

  • Fairlie, D. P., & Schroeder, G. N. (2015). Stapling peptides using cysteine crosslinking. UQ eSpace - The University of Queensland. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • Walensky, L. D., & Bird, G. H. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC - NIH. [Link]

  • de Araujo, A. D., et al. (2020). Late-Stage Functionalisation with Cysteine Staples Generates Potent and Selective Melanocortin Receptor-1 Agonists. UQ eSpace - The University of Queensland. [Link]

  • Brunel, F., & Ghadiri, M. R. (2009). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • Pascal, R., & Boiteau, L. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life (Basel). [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • Di-Mauro, E., & Garella, D. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. [Link]

  • Panda, S. S., & Katritzky, A. R. (2013). Ligations from homocysteine isopeptide via 6-membered cyclic transition states. Journal of the Indian Chemical Society. [Link]

  • Kent, S. B. (2009). Native chemical ligation of peptides and proteins. PMC - NIH. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. [Link]

  • GenScript. (n.d.). Peptide Modifications. [Link]

  • Chatterjee, C. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. CEM Corporation. [Link]

  • Wikipedia. (n.d.). Native chemical ligation. [Link]

  • Trant, J. (2021, March 19). Lecture 18 Peptide cyclization and native chemical ligation. YouTube. [Link]

  • Yang, S., et al. (2016). Selection of a Mimotope Peptide of S-adenosyl-l-homocysteine and Its Application in Immunoassays. MDPI. [Link]

  • Yang, S., et al. (2016). Selection of a mimotope peptide of S-adenosyl-L-homocysteine and its application in immunoassays. PubMed. [Link]

  • Wu, H., et al. (2010). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications. [Link]

  • Danishefsky, S. J., & Shue, Y.-K. (2015). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. ResearchGate. [Link]

  • Le-Nguyen, D., et al. (2013). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]

Sources

Optimized Cleavage Cocktails for Boc-S-trityl-D-Homocysteine Peptides: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful synthesis of peptides containing D-homocysteine is crucial for the development of novel therapeutics and research tools.[1] A critical step in this process is the final cleavage of the peptide from the solid-phase resin and the concomitant removal of all protecting groups. The S-trityl group, a common protecting group for the thiol side chain of homocysteine, presents unique challenges during cleavage. This application note provides a comprehensive guide to optimized cleavage cocktails and detailed protocols for the efficient and clean removal of the Boc (tert-butyloxycarbonyl) and S-trityl protecting groups from D-homocysteine-containing peptides. We will delve into the mechanistic rationale behind cocktail composition, discuss common side reactions, and provide step-by-step procedures for cleavage, product isolation, and analytical verification.

Introduction: The Challenge of Deprotecting S-trityl-Homocysteine

Solid-phase peptide synthesis (SPPS) using Boc chemistry is a robust method for generating custom peptides.[2] D-homocysteine, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry due to its potential to introduce unique structural and functional properties into peptides.[1][3][4] The thiol group of homocysteine is highly nucleophilic and requires protection during synthesis to prevent unwanted side reactions. The trityl (Trt) group is a widely used protecting group for the sulfur side chain of cysteine and its homolog, homocysteine, due to its stability during peptide chain elongation and its lability under acidic conditions.[5]

However, the cleavage of the S-trityl group is not without its challenges. The deprotection process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates a highly stable trityl cation (Tr+).[6][7] This electrophilic species can lead to several undesirable side reactions if not effectively "scavenged," including:

  • Re-attachment to the deprotected thiol: The liberated thiol of homocysteine can react with the trityl cation, leading to incomplete deprotection.[7][8]

  • Alkylation of sensitive residues: Other nucleophilic amino acid side chains, such as tryptophan and methionine, are susceptible to alkylation by the trityl cation.[9][10]

  • Oxidation: The free thiol of homocysteine can be prone to oxidation, leading to the formation of disulfide-linked dimers or other oxidized species.

Therefore, the composition of the cleavage cocktail is paramount to achieving a high yield of the desired peptide with minimal impurities.

The Science of Cleavage Cocktails: A Mechanistic Overview

The final cleavage in Boc-SPPS is an acid-catalyzed process that removes the N-terminal Boc group and most side-chain protecting groups, while also cleaving the peptide from the resin.[2] The core component of any cleavage cocktail is a strong acid, most commonly Trifluoroacetic Acid (TFA).[11][12] However, TFA alone is insufficient to prevent the detrimental side reactions caused by the liberated carbocations.[8] This necessitates the inclusion of "scavengers" – nucleophilic reagents that trap these reactive species.[8][11][13]

The Role of Scavengers

The choice and concentration of scavengers are dictated by the amino acid composition of the peptide. For peptides containing S-trityl-D-homocysteine, the primary goal is to efficiently quench the trityl cation.

Key Scavengers for S-trityl Deprotection:

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger of the trityl cation.[7][10] It irreversibly reduces the trityl cation to triphenylmethane, preventing re-attachment to the thiol group.[7]

  • 1,2-Ethanedithiol (EDT): EDT serves a dual purpose. It is an excellent scavenger for tert-butyl cations generated from the cleavage of Boc and other t-butyl-based protecting groups.[14][15] Additionally, it helps to maintain a reducing environment, minimizing the oxidation of the free thiol of homocysteine.[7][13]

  • Water: Water acts as a scavenger for tert-butyl cations.[11]

  • Phenol: Phenol can act as a scavenger and is particularly useful in preserving the integrity of tryptophan and tyrosine residues.[11]

  • Thioanisole: Thioanisole is effective at preventing the oxidation of methionine residues and can also scavenge benzyl-type protecting groups.[11][14]

The interplay of these components is crucial for a successful cleavage. The following diagram illustrates the general mechanism of acid-catalyzed S-trityl deprotection and the role of scavengers.

Cleavage_Mechanism cluster_0 Peptide-Resin Peptide_S_Trt Boc-...-Hcy(S-Trt)-...-Resin Protonation Protonation TFA TFA (H+) Protonated_Peptide Boc-...-Hcy(S+-Trt)-...-Resin      |      H Protonation->Protonated_Peptide + TFA Cleavage_Step Cleavage Deprotected_Peptide H-...-Hcy(SH)-...-OH (Free Peptide) Cleavage_Step->Deprotected_Peptide Trityl_Cation Trityl Cation (Tr+) Cleavage_Step->Trityl_Cation Scavenging Scavenging Scavenged_Product Scavenged Trityl (e.g., Triphenylmethane) Scavenging->Scavenged_Product + Scavengers Scavengers Scavengers (TIS, EDT)

Caption: Mechanism of acid-catalyzed S-trityl deprotection and scavenger action.

Optimized Cleavage Cocktails

Based on extensive empirical evidence, several cleavage cocktails have been developed to address the challenges of deprotecting peptides containing sensitive residues like homocysteine. The choice of cocktail depends on the presence of other sensitive amino acids in the peptide sequence.

Table 1: Recommended Cleavage Cocktails for Boc-S-trityl-D-Homocysteine Peptides

Cocktail NameComposition (v/v)Key Applications & Rationale
Reagent B (Modified) TFA (90%), TIS (5%), Water (5%)General Purpose: Excellent for peptides containing Arg(Tos), as TIS is a potent scavenger for the trityl cation. Water helps scavenge tert-butyl cations.
Reagent K (Modified) TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), TIS (2.5%)For Peptides with Trp, Met, Tyr: A robust cocktail for complex peptides. Phenol protects Trp and Tyr, thioanisole protects Met from oxidation, and TIS scavenges the trityl cation.[16]
TFA / TIS / EDT / Water TFA (92.5%), TIS (2.5%), EDT (2.5%), Water (2.5%)High Cysteine/Homocysteine Content: The inclusion of EDT provides a strong reducing environment, which is beneficial when multiple thiol groups are present to prevent disulfide bond formation.[13]

Important Considerations:

  • Freshness is Key: Always prepare cleavage cocktails immediately before use.[17] TFA is hygroscopic, and scavengers can degrade over time.

  • Volume: Use a sufficient volume of the cleavage cocktail to ensure complete swelling of the resin and efficient reaction. A general guideline is 10-20 mL per gram of resin.[17]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the cleavage of Boc-S-trityl-D-homocysteine peptides from the solid support.

General Pre-Cleavage Preparation
  • Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin to remove any residual reagents from the synthesis.

    • Wash with Dichloromethane (DCM) (3 x 10 mL/g resin).

    • Wash with Methanol (MeOH) (3 x 10 mL/g resin).

    • Wash with DCM (3 x 10 mL/g resin).

  • Drying: Dry the washed resin under a high vacuum for at least 4 hours, or until it is a free-flowing powder. This is critical to prevent dilution of the TFA.

Protocol 1: Cleavage using Modified Reagent B

Recommended for: Peptides without other highly sensitive residues like Trp or Met.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold methyl-tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or magnetic stirrer

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • In a separate, clean, and dry glass container, prepare the cleavage cocktail: 90% TFA, 5% TIS, 5% water (v/v). Caution: Prepare in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the freshly prepared cleavage cocktail to the resin (10-20 mL/g resin).

  • Stir or shake the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.[17]

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL/g resin) and combine the filtrates.

  • Wash the resin with DCM (2 x 5 mL/g resin) and combine the filtrates with the cleavage solution.

  • Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator to a volume of approximately 1-2 mL.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold MTBE (at least 10 times the volume of the concentrate).

  • A white precipitate should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., 10 minutes at 3000 x g) and carefully decant the supernatant.

  • Wash the peptide pellet with cold MTBE (2-3 times) to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a high vacuum.

Protocol 2: Cleavage using Modified Reagent K

Recommended for: Peptides containing sensitive residues such as Trp, Met, and Tyr.

Materials:

  • Same as Protocol 1, with the addition of Phenol and Thioanisole.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare the cleavage cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% TIS (v/v/w/v/v). Note: Phenol is a solid at room temperature. It can be gently warmed to melt before adding to the cocktail.

  • Follow steps 3-13 of Protocol 1.

The following diagram outlines the general experimental workflow for peptide cleavage and isolation.

Cleavage_Workflow start Start: Dried Peptide-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail start->prepare_cocktail cleavage_reaction Cleavage Reaction (2-4 hours at RT) prepare_cocktail->cleavage_reaction filter_wash Filter and Wash Resin cleavage_reaction->filter_wash concentrate Concentrate Filtrate filter_wash->concentrate precipitate Precipitate Peptide in Cold Ether/MTBE concentrate->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash dry_peptide Dry Crude Peptide centrifuge_wash->dry_peptide end End: Crude Peptide Powder dry_peptide->end

Caption: General workflow for peptide cleavage and isolation.

Post-Cleavage Analysis and Verification

It is essential to verify the identity and purity of the crude peptide before proceeding with purification.

Analytical Techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[18][19][20] The chromatogram will show the main product peak and any impurities.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.[19][20]

A successful cleavage will result in a major peak in the HPLC chromatogram corresponding to the correct mass of the target peptide. The presence of significant side products may indicate incomplete cleavage, side reactions, or issues during synthesis.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection of S-trityl Insufficient cleavage time; Ineffective scavenging of the trityl cation.Increase cleavage time to 4-6 hours; Ensure a sufficient concentration of TIS in the cocktail.
Presence of Oxidized Peptide Insufficient reducing environment during cleavage and workup.Use a cleavage cocktail containing EDT; Work quickly and use degassed solvents.
Alkylation of Sensitive Residues Inadequate scavenging of carbocations.Use a more robust scavenger cocktail like modified Reagent K; Ensure all scavengers are fresh.
Low Peptide Yield Incomplete cleavage from the resin; Poor precipitation.Increase cleavage time; Ensure the peptide is fully precipitated by using a large excess of cold ether and allowing sufficient time at low temperature.

Conclusion

The successful cleavage of Boc-S-trityl-D-homocysteine peptides is a critical determinant of the overall success of the peptide synthesis. By understanding the underlying chemistry of the deprotection process and the crucial role of scavengers, researchers can select and prepare optimized cleavage cocktails tailored to their specific peptide sequence. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and drug development professionals, enabling the efficient and high-purity production of these important biomolecules. Careful execution of these procedures, coupled with rigorous analytical verification, will ensure the generation of high-quality peptides for downstream applications.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Chem-Impex. (n.d.). Boc-S-trityl-L-homocysteine.
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Common Organic Chemistry. (n.d.). Trityl Protection.
  • Molecules. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Retrieved from [Link]

  • Biovera. (2024, October 30). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis.
  • SpringerLink. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • PNAS. (n.d.). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Retrieved from [Link]

  • MDPI. (n.d.). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Evaluating protocols and analytical methods for peptide adsorption experiments. Retrieved from [Link]

  • PubMed. (2022, April 8). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Retrieved from [Link]

  • PubMed. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]

Sources

Application Note: Orthogonal Protection Strategies for Boc-S-trityl-D-Homocysteine

[1][2]

Executive Summary & Chemical Logic

The incorporation of Boc-S-trityl-D-Homocysteine (Boc-D-Hcy(Trt)-OH) into peptide sequences presents a unique set of opportunities and challenges.[1] Unlike its naturally occurring counterpart (L-Cysteine), D-Homocysteine offers increased metabolic stability against proteases and a distinct steric profile due to the extra methylene group in the side chain (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


1

The core challenge lies in the "quasi-orthogonality" of the Boc (tert-butyloxycarbonyl) and Trt (trityl) groups. While both are acid-labile, their sensitivity profiles differ significantly.[1] This Application Note details the Graded Acidolysis and Oxidative Cleavage strategies required to manipulate these groups independently, enabling the synthesis of complex cyclic peptides, stapled helices, or antibody-drug conjugates (ADCs).

Key Chemical Differentiators[1][2][3]
  • Boc Group: Cleaved by strong acids (e.g., 50% TFA/DCM or 4N HCl/Dioxane). Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     fragmentation releasing 
    
    
    and isobutylene.[1]
  • S-Trityl Group: Cleaved by dilute acids (e.g., 1-5% TFA) or heavy metal ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    ).[1] Mechanism: Formation of a stabilized trityl cation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    ).[1]
  • Orthogonality Gap: The ability to remove S-Trt while retaining N-Boc relies on exploiting the stability gap between the tert-butyl cation and the trityl cation, or utilizing non-acidic oxidative cleavage.

Strategic Reaction Pathways (Visualization)

The following flow chart illustrates the decision matrix for processing Boc-D-Hcy(Trt)-OH.

ProtectionStrategyFigure 1: Orthogonal Processing Pathways for Boc-D-Hcy(Trt)-OHStartBoc-D-Hcy(Trt)-OH(Starting Material)Decision1Target: Cyclic Disulfide(N-Terminus Protected)Start->Decision1Decision2Target: Free Thiol(Boc Intact)Start->Decision2Decision3Target: Free Amine & Thiol(Total Deprotection)Start->Decision3Process1Iodine Oxidation(I2 / MeOH)Decision1->Process1Result1Boc-Cyc(S-S)-Peptide(Direct Cyclization)Process1->Result1Process2Silver Silylation(AgOTf / TFA / H2O)Decision2->Process2Result2Boc-D-Hcy(SH)-OH(Free Thiol)Process2->Result2Process3Acidolysis(95% TFA + Scavengers)Decision3->Process3Result3H-D-Hcy(SH)-OH(Global Deprotection)Process3->Result3

Protocol A: Oxidative Orthogonality (Direct Disulfide Formation)[1][2]

This protocol is the "Gold Standard" for creating cyclic peptides directly from the protected precursor. Iodine acts as a mild oxidant that cleaves the S-Trt bond and facilitates immediate disulfide bond formation with a second cysteine/homocysteine residue, leaving the Boc group completely intact.

Application: Synthesis of cyclic D-peptides or stabilization of alpha-helices.[1]

Reagents Required[2][3][4][5][6][7][8][9]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (degassed).[1]

  • Oxidant: Iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), 0.1 M solution in MeOH.[1]
    
  • Quench: Ascorbic Acid (Vitamin C) or Sodium Thiosulfate.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-protected peptide (containing S-Trt) in MeOH at a concentration of 1 mM.

    • Note: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[1]

  • Oxidation: Under vigorous stirring, add the 0.1 M Iodine solution dropwise.

    • Visual Endpoint: Continue addition until a persistent light yellow/amber color remains (indicating excess

      
      ).
      
    • Mechanism:[2][3][4][5][6][7] The Iodine attacks the Sulfur, forming an iodosulfonium intermediate which expels the stable Trityl cation and reacts with the second thiol/trityl group.

  • Reaction Time: Stir for 15–30 minutes at room temperature.

  • Quenching: Add 1M aqueous Ascorbic Acid dropwise until the solution turns colorless (reduction of excess

    
     to 
    
    
    ).
  • Work-up: Evaporate the solvent in vacuo. The residue contains the cyclic disulfide peptide with the N-terminal Boc group still attached.

Validation:

  • HPLC: Shift in retention time (cyclized peptides are typically more hydrophobic/compact).[1]

  • MS: Mass observed should be ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1]
    

Protocol B: Chemo-Selective Deprotection (The Silver Route)[1][2]

When a free thiol is required for conjugation (e.g., maleimide coupling) but the N-terminus must remain protected (Boc), acidolysis is risky because the conditions to remove Trt (1-5% TFA) can partially degrade Boc over time.[1] The Silver Triflate (AgOTf) method is superior for true orthogonality.

Reagents Required[2][3][4][5][6][7][8][9]
  • Reagent: Silver Triflate (AgOTf) or Silver Nitrate (AgNO3).[1]

  • Solvent: DCM / Methanol (1:1).[1]

  • Release Agent: Dithiothreitol (DTT) or HCl.[1]

Step-by-Step Methodology
  • Complexation: Dissolve the peptide in DCM/MeOH. Add AgOTf (10 equivalents relative to S-Trt).[1]

  • Incubation: Stir at

    
     for 30 minutes. The solution may become cloudy as the Silver-Mercaptide complex forms.
    
  • Precipitation: Add cold diethyl ether to precipitate the peptide-silver complex. Centrifuge and wash with ether to remove the cleaved Trityl species.

  • Thiol Release: Redissolve the precipitate in DMF containing excess DTT (20 eq) or 1M HCl. Stir for 1 hour.

    • Chemistry: DTT out-competes the peptide for the silver ions, releasing the free thiol (-SH).

  • Purification: Centrifuge to remove the Ag-DTT complex (sludge). The supernatant contains the Boc-D-Hcy(SH)-Peptide .[1]

Critical Considerations: Racemization & Coupling

Working with D-Homocysteine introduces specific stereochemical risks. While D-amino acids are generally stable, the activation of the carboxyl group during coupling can lead to racemization (conversion of D to L) via the formation of a thioactone intermediate.

The "Thioactone" Risk

Unlike Cysteine, which forms a 5-membered thiazolinone ring, Homocysteine derivatives can form a 6-membered thioactone ring during activation.[1] This ring is thermodynamically stable enough to allow proton abstraction at the

Coupling Protocol to Minimize Racemization

Recommended Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (or HOAt).[1] Avoid: PyBOP/HBTU with strong bases (TEA/DIPEA) if possible, as base-catalyzed proton abstraction is the primary driver of racemization.

  • Pre-Activation: Mix Boc-D-Hcy(Trt)-OH (1.0 eq) with Oxyma Pure (1.0 eq) in DMF.

  • Activation: Add DIC (1.0 eq) and stir for only 2–3 minutes at

    
    .
    
    • Why: Minimizing pre-activation time reduces the window for oxazolone/thioactone formation.

  • Coupling: Add the mixture to the resin/amine component immediately.

  • Base Usage: If a base is absolutely required (e.g., for HATU couplings), use Collidine (TMP) instead of DIPEA, as it is less likely to abstract the

    
    -proton.
    

Troubleshooting & Data Summary

IssueObservationRoot CauseSolution
Incomplete Trt Removal Mass spec shows +242 Da peaks.Re-tritylation of the thiol by the stable Trt cation.Add TIS (Triisopropylsilane) or EDT (Ethanedithiol) as scavengers (2-5% v/v) to the deprotection cocktail.[1]
Boc Loss Mass spec shows -100 Da peaks.[1]Acid concentration too high during "selective" Trt removal.[1]Switch from dilute TFA to the Silver Triflate (Protocol B) or Iodine (Protocol A) methods.[1]
Epimerization HPLC shows "doublet" peaks (D/L diastereomers).[1]Base-catalyzed racemization during coupling.[1]Switch to DIC/Oxyma coupling.[1] Lower temperature to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

. Avoid pre-activation >5 mins.[1]
Oxidation (Sulfoxide) Mass spec shows +16 Da.[1]Air oxidation or over-exposure to Iodine.[1]Degas all solvents with Argon/Nitrogen.[1] Use Ascorbic acid quench immediately.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] [1]

  • Kamber, B., et al. (1980).[8][9] The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides.[1][8] Helvetica Chimica Acta, 63(4), 899-915.[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][2][8][3][7][9][10][11] Chemical Reviews, 109(6), 2455-2504.[1] [1]

  • Albericio, F. (2000).[1] Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.[1] [1]

  • Sigma-Aldrich. (2023).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Troubleshooting & Optimization

Improving solubility of Boc-D-Hcy(Trt)-OH in synthesis solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-D-Hcy(Trt)-OH Solubility Guide

Welcome to the technical support guide for handling Boc-D-Hcy(Trt)-OH. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this sterically hindered amino acid derivative during synthesis. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental workflow.

Section 1: Understanding the Solubility Challenge

Boc-D-Hcy(Trt)-OH (N-α-tert-butyloxycarbonyl-S-trityl-D-homocysteine) presents a unique solubility profile due to its molecular structure. The bulky, nonpolar tert-butyloxycarbonyl (Boc) and, most significantly, the triphenylmethyl (trityl, Trt) protecting groups dominate the molecule's character, making it highly hydrophobic. These groups often shield the more polar carboxylic acid and carbamate functionalities, which would otherwise promote solubility in polar solvents.

This inherent amphipathic nature can lead to difficult dissolution, especially at the higher concentrations required for efficient coupling reactions in peptide synthesis. The key to successful solubilization lies in selecting a solvent system that can adequately accommodate both the large, nonpolar regions and the polar backbone.

cluster_Molecule Boc-D-Hcy(Trt)-OH Structure cluster_NonPolar Dominant Nonpolar Regions cluster_Polar Polar Regions Molecule Boc-D-Hcy(Trt)-OH Boc Boc Group (tert-butyloxycarbonyl) Molecule->Boc Hydrophobic Trt Trityl Group (Triphenylmethyl) Molecule->Trt Large, Hydrophobic Acid Carboxylic Acid (-OH) Molecule->Acid Polar, H-Bonding Backbone Amine Backbone Molecule->Backbone Polar

Caption: Molecular structure overview of Boc-D-Hcy(Trt)-OH.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Boc-D-Hcy(Trt)-OH is not dissolving in pure DMF at room temperature. What should I check first?

A: Before modifying your solvent system, verify three critical points:

  • Solvent Quality: Ensure you are using high-purity, anhydrous N,N-Dimethylformamide (DMF). Water contamination can significantly decrease solubility. DMF can also degrade over time to release dimethylamine, which can interfere with your synthesis[1].

  • Concentration: Attempting to create a supersaturated solution is a common issue. While product datasheets for the analogous Boc-D-Cys(Trt)-OH suggest clear solubility of 1 mmole in 2 mL of DMF (a 0.5 M solution), your specific lot and the slightly different homocysteine structure may require more solvent[2]. Try reducing the concentration by 25-50%.

  • Compound Purity: Verify the purity of your Boc-D-Hcy(Trt)-OH. Impurities can sometimes hinder dissolution.

Q2: Is heating the mixture a recommended method to improve solubility?

A: Gentle warming can be an effective strategy. Heat the solution to 30-40°C with stirring. However, exercise caution. Prolonged heating, especially in DMF, can lead to the formation of byproducts. For Fmoc-protected amino acids, extended time in NMP (a common alternative) has been shown to cause some decomposition, a principle that warrants caution with Boc-protected derivatives as well[1]. Always use the lowest effective temperature for the shortest possible time.

Q3: Can I use Dichloromethane (DCM) instead of DMF?

A: While DCM is a common solvent in Boc-based solid-phase peptide synthesis (SPPS), it is significantly less polar than DMF[1]. Due to the polarity of the carboxylic acid group, Boc-D-Hcy(Trt)-OH will likely have very poor solubility in 100% DCM. However, DCM can be used effectively in solvent mixtures, such as with DMF, to modulate the overall polarity of the system[1].

Q4: Are there "greener" or safer alternatives to DMF and NMP?

A: Yes, the field of green chemistry has identified several alternatives. Solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) are being explored as replacements for DMF and NMP due to their lower toxicity[3][4][5]. These solvents may require some optimization for your specific application but represent a significant move towards safer and more sustainable peptide synthesis[3][6].

Section 3: Systematic Troubleshooting Guide

Encountering solubility issues can be frustrating. This guide provides a logical workflow to diagnose and solve the problem efficiently.

G start Start: Dissolve Boc-D-Hcy(Trt)-OH in chosen solvent (e.g., DMF) check_sol Is the solution perfectly clear? start->check_sol success Success: Proceed with synthesis check_sol->success Yes action_heat Step 1: Apply Gentle Heat (30-40°C) and/or sonicate check_sol->action_heat No check_heat Is it dissolved? action_heat->check_heat check_heat->success Yes action_solvent Step 2: Change Primary Solvent Switch to NMP check_heat->action_solvent No check_nmp Is it dissolved? action_solvent->check_nmp check_nmp->success Yes action_mixture Step 3: Use a Solvent Mixture e.g., DMF/DCM (1:1) or NMP/DCM check_nmp->action_mixture No check_mixture Is it dissolved? action_mixture->check_mixture check_mixture->success Yes failure Re-evaluate: Check concentration & purity. Consider alternative reagents. check_mixture->failure No

Caption: Troubleshooting workflow for Boc-D-Hcy(Trt)-OH solubility.

In-Depth Troubleshooting Steps
  • Initial Dissolution Attempt & Verification:

    • Causality: The standard starting point is a high-quality polar aprotic solvent. DMF and N-methylpyrrolidone (NMP) are the most common choices because they effectively solvate the peptide backbone and most protected amino acids without interfering with the reaction[1][7]. NMP is slightly more polar than DMF and can be more effective in some cases[1].

    • Action: Attempt to dissolve the required amount of Boc-D-Hcy(Trt)-OH in anhydrous DMF or NMP to the desired concentration (e.g., 0.5 M). Vortex or stir for 5-10 minutes at room temperature.

    • Validation: Hold the vial against a light source. The solution must be completely clear and free of any suspended particles or cloudiness.

  • Mechanical & Thermal Assistance:

    • Causality: If the dissolution rate is slow, mechanical (sonication) or thermal (gentle heating) energy can overcome the activation energy barrier for solvation. Sonication uses ultrasonic waves to break apart solute aggregates, while heat increases the kinetic energy of both solvent and solute molecules.

    • Action: Place the vial in a sonicating water bath for 5-15 minute intervals. Alternatively, warm the solution to 30-40°C in a water bath with stirring.

    • Validation: Allow the solution to return to room temperature. If the compound precipitates upon cooling, the solution was likely supersaturated at the higher temperature, and you will need to add more solvent or use an alternative system.

  • Alternative Solvents & Mixtures:

    • Causality: If a single solvent is ineffective, a solvent mixture can provide a more tailored environment. Mixing a highly polar solvent like DMF with a less polar one like DCM creates a medium whose polarity is intermediate between the two. This can sometimes better accommodate the distinct polar and nonpolar regions of a large, protected amino acid.

    • Action: Prepare a 1:1 (v/v) mixture of DMF and DCM. Attempt to dissolve the amino acid in this mixture. Other ratios can be explored. NMP can also be used in place of DMF for these mixtures.

    • Validation: The same visual clarity check applies. Ensure the chosen mixture is compatible with downstream steps in your synthesis protocol.

Section 4: Protocols & Data

Protocol 1: Standard Dissolution in NMP
  • Weigh the required mass of Boc-D-Hcy(Trt)-OH into a clean, dry reaction vessel.

  • Add approximately 80% of the final required volume of anhydrous N-methylpyrrolidone (NMP).

  • Stir the mixture at room temperature for 10 minutes.

  • If not fully dissolved, place the vessel in a sonicator bath for 10 minutes.

  • Visually inspect for clarity. If clear, add the remaining 20% of NMP and stir to ensure homogeneity.

  • If still not dissolved, warm the mixture to 35°C for 15 minutes with stirring.

  • Allow the solution to cool to room temperature and confirm that no precipitation occurs.

Table 1: Comparison of Common Synthesis Solvents
SolventAbbreviationPolarity IndexBoiling Point (°C)Key Characteristics & Considerations
N,N-DimethylformamideDMF6.4153Pro: Industry standard, good swelling of polystyrene resins. Con: Reprotoxic, can decompose to form amines[1][6][7].
N-Methyl-2-pyrrolidoneNMP6.7202Pro: Higher polarity and boiling point than DMF, often better solvating power[1]. Con: Also classified as reprotoxic, higher viscosity[7].
DichloromethaneDCM3.140Pro: Excellent for Boc-SPPS wash steps and dissolving some reagents. Con: Poor solvent for polar/large protected amino acids alone[1].
2-Methyltetrahydrofuran2-MeTHF2.880Pro: A "greener" alternative with lower toxicity[3][8]. Con: Lower polarity may require co-solvents or process optimization.
N-ButylpyrrolidoneNBPN/A243Pro: Non-toxic, biodegradable alternative to NMP with similar performance[4][5]. Con: Higher viscosity, may require optimization.
Table 2: Troubleshooting Strategy Comparison
StrategyMechanismProsConsWhen to Use
Sonication Mechanical energy breaks up solute aggregates.Fast, avoids thermal degradation.May not be sufficient for highly insoluble compounds.First-line approach when dissolution is slow at RT.
Gentle Heating Increases kinetic energy, enhancing solubility.Highly effective for many compounds.Risk of thermal degradation or side reactions with prolonged exposure.When sonication fails; use with caution.
Solvent Swap (DMF → NMP) NMP has higher polarity and solvating power.Simple, often effective.NMP is more viscous and has its own safety concerns.When the compound is stubbornly insoluble in DMF.
Solvent Mixture (e.g., DMF/DCM) Modulates polarity to suit amphipathic molecules.Highly versatile, can be fine-tuned.Requires optimization of solvent ratios.When single solvents fail to dissolve the compound completely.

References

  • Water soluble solid phase peptide synthesis. (2013). Google Patents.
  • Mastering Peptide Synthesis: The Role of Boc-His(Trt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 3, 2026, from [Link]

  • Boc-D-Cys(Trt)-OH Novabiochem 87494-13-1. (n.d.). MilliporeSigma. Retrieved February 3, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Boc-His(Trt)-OH | C30H31N3O4 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved February 3, 2026, from [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026, January 21). Wordpress. Retrieved February 3, 2026, from [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 16). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]

  • Solvent system for solid phase peptide synthesis. (2019). Google Patents.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Exciting Update on Green Solvents for Peptide Synthesis. (2024, May 15). Red Glead Discovery. Retrieved February 3, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Iris Biotech GmbH. Retrieved February 3, 2026, from [Link]

  • Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 27). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved February 3, 2026, from [Link]

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016, September 19). ACS Publications. Retrieved February 3, 2026, from [Link]

  • DMF Work-up and Solubility Issues. (2022, July 13). Reddit. Retrieved February 3, 2026, from [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (n.d.). Europe PMC. Retrieved February 3, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011, August 25). PubMed Central (PMC). Retrieved February 3, 2026, from [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Gyros Protein Technologies. Retrieved February 3, 2026, from [Link]

  • Method for preparing exenatide. (n.d.). Google Patents.
  • Separation and detection method of Boc-His(Trt)-Aib-OH and its isomers. (n.d.). Google Patents.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • No more DMF: greener solid-phase peptide synthesis with binary solvents. (n.d.). BÜCHI Labortechnik AG. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting incomplete coupling of steric hindered D-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered D-Amino Acids

Introduction: The Steric Challenge in Chirality

User Query: "I am observing deletion sequences and low yields when coupling bulky D-amino acids (e.g., Fmoc-D-Val-OH, Fmoc-D-Ile-OH, Fmoc-D-Phg-OH). Standard DIC/HOBt protocols are failing. How do I fix this without causing racemization?"

Scientist’s Perspective: Coupling sterically hindered D-amino acids presents a dual challenge: kinetic inertness and conformational mismatch .

  • Steric Bulk: Beta-branched residues (Val, Ile, Thr) or bulky aromatics (Phenylglycine) create a "shield" around the

    
    -carbon, physically blocking the nucleophilic attack of the resin-bound amine.
    
  • The "D" Factor: While D-amino acids react chemically identically to L-isomers in isolation, their incorporation into an all-L peptide chain induces significant conformational strain. This often forces the growing peptide chain into "mismatched" secondary structures that can exacerbate aggregation, effectively burying the N-terminus.

This guide provides a tiered troubleshooting approach, moving from chemical optimization to physical intervention.

Part 1: Diagnostic & Monitoring

Q: My Kaiser test is negative (yellow), but LC-MS shows a deletion. Why?

A: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires the ninhydrin molecule to access the free amine. In sterically hindered or aggregated sequences, the amine is buried. The ninhydrin cannot penetrate, giving a false negative .

Troubleshooting Protocol:

  • Switch to the Chloranil Test: More sensitive for secondary amines (if N-alkylated) and often more reliable for aggregated primary amines.

  • Micro-Cleavage (Gold Standard): Do not rely solely on colorimetric tests for critical steps.

    • Remove ~2-5 mg of resin.

    • Treat with 50

      
      L TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
      
    • Evaporate under nitrogen, dissolve in ACN/H2O, and run LC-MS.

    • Target: Look for the mass of the Des-X peptide (peptide missing the last coupled residue).

Part 2: Reagent Selection & Chemical Optimization

Q: DIC/HOBt is failing. Should I just use HATU for everything?

A: HATU is powerful but is not a "magic bullet" due to racemization risks. For hindered D-amino acids, you must balance activation power against epimerization .

The Hierarchy of Coupling Reagents
Reagent SystemActivation MechanismPotencyRacemization RiskRecommended Use Case
DIC / Oxyma Pure Carbodiimide + OximeModerate-HighLowFirst-line defense. Safer than HOBt.[1] Good for Cys/His.
HATU / HOAt / DIEA Uronium + Aza-benzotriazoleVery HighModerateGold standard for hindered residues (D-Val, D-Ile).
COMU / DIEA Uronium + OximeVery HighLow-ModerateExcellent alternative to HATU; often higher yields with less epimerization.
PyAOP / DIEA Phosphonium + Aza-benzotriazoleExtremeHighThe "Nuclear Option" for N-methylated or extremely bulky residues (e.g., Aib, D-tert-Leu).

Expert Insight (The Neighboring Group Effect): Reagents containing the 7-azabenzotriazole moiety (HATU, PyAOP, HOAt) are superior because the pyridine nitrogen at position 7 forms a hydrogen bond with the incoming amine. This "pre-organizes" the transition state, accelerating the reaction rate by up to 100x compared to HOBt, which is critical when steric bulk slows down the collision frequency.

Citation: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society. Link

Part 3: Solving Aggregation (The "Solvation" Issue)

Q: The coupling works in solution but fails on resin. Is it aggregation?

A: Likely.[4] D-amino acids can disrupt the standard


-sheet hydrogen bonding network, sometimes leading to collapse.

Troubleshooting Workflow:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dipole moment and swells polystyrene resins better, exposing buried amines.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the intermolecular hydrogen bonds (beta-sheets) that cause aggregation.

  • The "Magic" Mixture: For extreme cases, use a solvent system of DCM/DMF/NMP (1:1:1) to maximize swelling across different polymer domains.

Part 4: Preventing Racemization

Q: I used HATU and my D-Val converted partially to L-Val. How do I stop this?

A: Racemization occurs via the formation of an oxazolone intermediate, which is base-catalyzed. The risk increases with strong activation (HATU) and strong bases (DIEA).

The "Low-Racemization" Protocol for Hindered D-AAs:

  • Base Selection: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, more sterically hindered base that is sufficient to activate the reaction but poor at abstracting the

    
    -proton that leads to racemization.
    
  • Pre-Activation Control: Do not pre-activate HATU/Base/AA for more than 30 seconds. Add the base last, directly to the resin mixture if possible.

  • Temperature: Do not exceed 50°C. While heat helps coupling, temperatures >60°C significantly increase epimerization of chiral centers.

Visual Guide: Troubleshooting Decision Tree

The following diagram outlines the logical flow for troubleshooting incomplete couplings.

TroubleshootingFlow Start Problem: Incomplete Coupling (Deletion Sequence) CheckAgg Step 1: Diagnose Aggregation (Micro-cleavage / Swelling Test) Start->CheckAgg IsAggregated Is Aggregation Detected? CheckAgg->IsAggregated SolventFix Action: Switch Solvent to NMP Add 0.1M LiCl or KSCN IsAggregated->SolventFix Yes (Resin not swelling) ReagentFix Step 2: Increase Activation Power IsAggregated->ReagentFix No (Kinetic issue) SolventFix->ReagentFix ReagentChoice Select Reagent System ReagentFix->ReagentChoice HATU Option A: HATU / HOAt / Collidine (Standard Hindered) ReagentChoice->HATU High Sterics + Racemization Risk COMU Option B: COMU / DIEA (Microwave Compatible) ReagentChoice->COMU High Efficiency Required PyAOP Option C: PyAOP / DIEA (Extreme Hindrance) ReagentChoice->PyAOP N-Methyl / Aib / D-tert-Leu DoubleCouple Step 3: Double Coupling Strategy 1st: HATU (1h) 2nd: DIC/Oxyma (Overnight) HATU->DoubleCouple COMU->DoubleCouple PyAOP->DoubleCouple Success Verify with LC-MS DoubleCouple->Success

Caption: Decision matrix for optimizing coupling conditions based on aggregation status and steric severity.

Part 5: Detailed Protocol

Optimized Cycle for Sterically Hindered D-Amino Acids

Reagents:

  • Amino Acid: 4.0 equivalents (relative to resin loading).[5]

  • Activator: HATU (3.9 eq) or COMU (4.0 eq).

  • Base: TMP (Collidine) (8.0 eq) [Use DIEA only if racemization is not observed].

  • Solvent: NMP (anhydrous).

Workflow:

  • Swelling: Wash resin with NMP (3 x 2 min) to ensure optimal solvation.

  • Dissolution: Dissolve Fmoc-D-AA-OH and HATU in minimal NMP.

  • Activation: Add Collidine to the AA/HATU mixture. Shake for only 15-30 seconds .

    • Note: Prolonged activation generates the active ester but allows time for side reactions before it hits the resin.

  • Coupling: Add mixture to resin immediately.

    • Time: 60 minutes at Room Temperature OR 15 minutes at 50°C (Microwave).

  • Drain & Wash: Drain and wash with NMP (3x).

  • Re-Coupling (Mandatory): Do not test yet. Perform a second coupling.

    • Variation: Use a different mechanism for the second hit (e.g., DIC/Oxyma Pure for 2 hours) to target sites accessible to smaller activators.

  • Capping: Treat with Acetic Anhydride/DIEA/NMP (10:5:85) for 5 minutes.

    • Why? This acetylates any unreacted amines, preventing "deletion sequences" (n-1) from growing into "insertion sequences" later, simplifying purification.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6] [Link]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. European Journal of Organic Chemistry. [Link]

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews, 45, 631-654. [Link]

Sources

Preventing oxidation of sulfur in D-Homocysteine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiol Preservation in D-Homocysteine

Ticket ID: D-HCY-OX-001 Subject: Prevention of Sulfur Oxidation During Workup and Isolation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering oxidative degradation of D-Homocysteine (D-Hcy). The primary failure mode is the conversion of the free thiol (


) into the disulfide dimer D-Homocystine (

) or mixed disulfides. This process is catalyzed by trace transition metals and high pH.

While D-Homocysteine is the enantiomer of the biologically common L-isomer, its chemical oxidation mechanism is identical. The protocols below utilize the "Inert-Acidic-Chelated" triad to guarantee stability.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the mechanism. Thiol oxidation is not a random event; it is driven by the deprotonation of the sulfur atom.[1]

  • The Reactive Species: The protonated thiol (

    
    ) is relatively stable. The reactive species is the thiolate anion (
    
    
    
    )
    .[1]
  • The pKa Factor: The pKa of the homocysteine thiol group is approximately 8.9 – 10.0 (depending on ionic strength), which is higher than Cysteine (~8.3).

    • Implication: At physiological pH (7.4), D-Hcy is largely protonated, but the small fraction of thiolate present reacts rapidly with oxygen. As it reacts, the equilibrium shifts, consuming the remaining thiol.

  • The Catalyst: Trace metals (

    
    , 
    
    
    
    ) act as catalysts, accelerating oxidation by orders of magnitude.
Visualizing the Oxidation Trap

The following diagram illustrates how environmental factors drive D-Homocysteine toward its dimer.

OxidationPathway DHcy D-Homocysteine (R-SH) Thiolate Thiolate Anion (R-S⁻) DHcy->Thiolate Deprotonation Thiolate->DHcy Acidification (pH < 6) Radical Thiyl Radical (R-S•) Thiolate->Radical Oxidation Dimer D-Homocystine (R-S-S-R) Radical->Dimer Dimerization pH High pH (>7.0) pH->DHcy Promotes Metals Metals (Cu²⁺, Fe³⁺) Metals->Thiolate Catalyzes Oxygen Oxygen (O₂) Oxygen->Radical Reactant

Figure 1: The oxidation cascade.[2] Note that Acidification (Green dashed line) is the only reversible step that resets the safety of the molecule.

Module 2: The Defense Arsenal (Reagent Selection)

Choosing the right reducing agent is critical.[3] For D-Homocysteine workup, TCEP is superior to DTT .[3]

Comparative Analysis: TCEP vs. DTT
FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) Verdict for D-Hcy
Stability High.[3][4][5][6] Resistant to air oxidation.[4][5][6][7]Low. Oxidizes rapidly in air.[8]TCEP
Odor Odorless.[4][6][7]Strong "rotten egg" smell.TCEP
Effective pH 1.5 – 8.5 (Works in Acid).[3][5][7]pH > 7.0 (Requires Base).[9][10]TCEP (Crucial)
Reversibility Irreversible reduction.[3][6]Reversible (Equilibrium based).TCEP
Metal Compatibility Compatible with Ni-NTA columns.Reduces

(Brown precipitate).
TCEP
Reaction Kinetics Fast (< 5 mins).Slower.TCEP

Scientific Rationale: DTT requires a basic pH to function effectively because it relies on the formation of its own thiolate anion to initiate reduction. However, basic pH promotes Homocysteine oxidation. TCEP functions via a nucleophilic phosphorous attack, which works efficiently even at acidic pH (pH 2-6), allowing you to keep D-Homocysteine stable while reducing any dimers that form.

Module 3: Validated Workup Protocol

Protocol ID: P-HCY-ISO-04 Objective: Isolation of D-Homocysteine with <1% Dimer formation.

Reagents Required:
  • Buffer: 0.1 M Phosphate or Citrate (pH 6.0 or lower).

  • Chelator: 1-5 mM EDTA (Ethylenediaminetetraacetic acid).

  • Reductant: 1-5 mM TCEP-HCl.

  • Gas: Argon or Nitrogen (High purity).

Step-by-Step Methodology:
  • Preparation of "Safe" Solvent:

    • Dissolve 1 mM EDTA in your workup buffer/solvent.

    • Why: EDTA sequesters trace

      
       and 
      
      
      
      ions leached from glassware or present in water, halting catalytic oxidation.
    • Degas the solvent by sparging with Argon for 15-20 minutes.

  • Acidification (The pH Lock):

    • Immediately adjust the pH of your D-Homocysteine solution to pH < 6.0 (ideally pH 2-4 for storage).

    • Why: This protonates the sulfur (

      
      
      
      
      
      
      
      ), rendering it non-nucleophilic and resistant to oxidation.
  • The "Clean-Up" Reduction:

    • Add TCEP-HCl to a final concentration of 1-5 mM.

    • Why: Even with precautions, micro-oxidation occurs. TCEP acts as a scavenger, instantly reverting any formed disulfide back to the free thiol. Unlike DTT, TCEP is stable in this acidic environment.[5][6]

  • Lyophilization (Storage):

    • Freeze and lyophilize from an acidic solution (e.g., 0.1% TFA or HCl).

    • Store the resulting powder at -20°C under Argon.

Decision Logic for Workup

WorkupLogic Start Start Workup CheckPH Is pH < 6.0? Start->CheckPH Acidify Add HCl/TFA to pH 2-4 CheckPH->Acidify No CheckMetals Is EDTA present? CheckPH->CheckMetals Yes Acidify->CheckMetals AddEDTA Add 1mM EDTA CheckMetals->AddEDTA No CheckDimer Dimer detected? CheckMetals->CheckDimer Yes AddEDTA->CheckDimer AddTCEP Add TCEP (2-5 mM) CheckDimer->AddTCEP Yes/Unsure Proceed Proceed to Isolation (Lyophilize) CheckDimer->Proceed No AddTCEP->Proceed

Figure 2: Decision tree for ensuring thiol integrity during isolation.

Module 4: Troubleshooting & FAQs

Q1: I see a peak at double the molecular weight in LC-MS. Is my product ruined?

  • Diagnosis: This is the homocystine dimer (

    
    ).
    
  • Fix: It is rarely "ruined." Add TCEP (5 mM) directly to the sample. Adjust pH to 5-6. Wait 15 minutes. The peak should collapse back to the monomer (

    
    ).
    

Q2: Can I use 2-Mercaptoethanol (2-ME) instead of TCEP?

  • Advisory: Avoid if possible. 2-ME is a mono-thiol. It forms mixed disulfides (

    
    ) with your homocysteine. While these can be reduced later, they complicate mass spectra and yield calculations. TCEP does not form mixed disulfides.
    

Q3: I need to run a Nickel-Affinity column. DTT turns the column brown. What do I do?

  • Root Cause: DTT reduces the Nickel ions (

    
    ), destroying the column matrix.
    
  • Solution: Use TCEP. TCEP is compatible with Ni-NTA resin and will not strip the metal, allowing you to keep the buffer reducing during purification.

Q4: Does the D-isomer require different handling than the L-isomer?

  • Clarification: No. While biological enzymes (like L-homocysteine methyltransferase) are specific to the L-isomer, chemical oxidation is achiral . Oxygen does not distinguish between D- and L-Homocysteine. The physical chemistry (pKa, redox potential) is identical.

Q5: How do I quantify the free thiol content to ensure it's not oxidized?

  • Protocol: Use Ellman’s Reagent (DTNB) .[9][11][12][13]

    • Dissolve DTNB (4 mg/mL) in Phosphate Buffer (pH 8.0).

    • Add 10 µL of your sample to 990 µL of reagent.[12]

    • Incubate 15 mins.

    • Measure Absorbance at 412 nm .[11]

    • Note: Perform this assay immediately before use, as the high pH required for the Ellman assay will promote oxidation if left too long.

References

  • BroadPharm. (2022).[4][9] S-S bond reduction by TCEP vs DTT. Retrieved from

  • GoldBio. (2024). TCEP vs DTT: A Comparison of Reducing Agents. Retrieved from

  • National Institutes of Health (NIH). (2019). Thiol Oxidation in Signaling and Response to Stress. PMC6374123. Retrieved from

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol. Retrieved from

  • Refsum, H., et al. (1998). Facts and Recommendations about Total Homocysteine Determinations: An Expert Opinion. Clinical Chemistry. (Discusses pKa and stability).

Sources

Technical Support Center: Resolving Aggregation in D-Homocysteine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers encountering aggregation and stability challenges with D-Homocysteine (D-Hcy) peptide sequences.

Status: Operational | Tier: Advanced Support | Topic: D-Hcy Aggregation & Stability

Executive Summary

D-Homocysteine (D-Hcy) introduces a unique duality of failure modes in peptide synthesis: physical aggregation (driven by intermolecular


-sheet formation common in D-amino acid stretches) and chemical instability  (driven by the high reactivity of the 

-thiol group). Unlike Cysteine, Homocysteine is prone to forming a stable 5-membered thiolactone ring under acidic conditions, a side reaction that mimics aggregation by precipitating the peptide or altering its solubility profile.

This guide provides root-cause analysis and validated protocols to resolve these issues.

Part 1: Synthesis Phase (SPPS) – "The Resin is Clumping"

User Report: “My coupling efficiency drops significantly after the addition of D-Hcy, and the resin volume appears to shrink.”

Root Cause Analysis

The introduction of D-Hcy, particularly in hydrophobic or repetitive sequences, often triggers the onset of "difficult sequences."

  • Interchain H-Bonding: The growing peptide chains interact via hydrogen bonding, forming

    
    -sheet-like structures (aggregates) within the resin pores. This collapses the resin (shrinking) and sterically hinders the N-terminus.
    
  • Solvation Failure: Standard solvents (DMF/DCM) cannot penetrate these aggregates.

Troubleshooting Guide
SymptomDiagnosisCorrective Action (Protocol)
Resin Shrinkage Solvation collapse due to aggregation.Switch to PEG-based Resin. Polystyrene (PS) resins are hydrophobic and exacerbate aggregation. Use ChemMatrix® or PEGA resins which swell better in polar solvents.
Incomplete Coupling Steric hindrance at N-terminus.The "Magic Mixture" Wash. Disrupt H-bonds using chaotropic agents or specific solvent cocktails before and during coupling.
Fmoc Deprotection Failure Aggregates preventing base access.Use DBU. Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for stronger, faster deprotection.
Protocol: The "Magic Mixture" for Aggregation Disruption

Standard solvents (DMF) are often insufficient for D-Hcy aggregates.

  • Preparation: Create a solvent system of DCM/DMF/NMP (1:1:1).

  • Additives: Add 1% Triton X-100 and 2M Ethylene Carbonate .

  • Application: Use this mixture for both the Fmoc deprotection step and the coupling step.[1]

  • Temperature: If possible, perform the coupling at 50–60°C (Microwave or water bath) to thermodynamically disrupt H-bonds.

Expert Insight: D-amino acids generally disrupt L-peptide helices, but a continuous stretch of D-amino acids will form its own stable secondary structures. Do not assume D-Hcy is a "structure breaker" in a D-peptide context.

Part 2: Cleavage & Side Reactions – "The Peptide is Missing or Precipitating"

User Report: “After TFA cleavage, my yield is low, and I see insoluble material. Mass spec shows a loss of 18 Da or dimer formation.”

The Homocysteine Thiolactone Trap

Unlike Cysteine, which forms a strained 4-membered ring, Homocysteine can cyclize to form a stable 5-membered thiolactone ring under acidic conditions (like TFA cleavage). This is a critical chemical liability.

Mechanism: The free


-thiol attacks the C-terminal carbonyl (or the amide backbone), releasing the C-terminal segment or cyclizing the residue.
  • Result: Peptide cleavage, insolubility, and mass shifts.

Troubleshooting Guide
IssueIndicatorSolution
Thiolactone Formation Mass -18 Da (cyclization) or truncated peptide.Avoid Strong Acid Heating. Keep TFA cleavage at 0°C–4°C. Do not let the cleavage reaction proceed longer than necessary (max 2 hours).
Disulfide Scrambling Dimer/Trimer masses (2M-2, 3M-4).Reduction Protocol. D-Hcy thiols are highly reactive. Always include 2.5% EDT (Ethanedithiol) or DODT in the cleavage cocktail.
Irreversible Aggregation Precipitate in ether that won't redissolve.Chaotropic Re-solubilization. Dissolve the crude ether precipitate in 6M Guanidine HCl or 8M Urea before HPLC.
Part 3: Visualization of Pathways

The following diagram illustrates the two distinct pathways leading to "aggregation" reports: Physical (H-bonding) vs. Chemical (Thiolactone/Oxidation).

DHcy_Aggregation cluster_Physical Physical Aggregation (SPPS) cluster_Chemical Chemical Instability (Cleavage/Storage) Start D-Homocysteine Peptide Synthesis BetaSheet Interchain Beta-Sheet Formation (H-Bonding) Start->BetaSheet Hydrophobic/Repetitive Sequence AcidCond Acidic Conditions (TFA Cleavage) Start->AcidCond Post-Synthesis ResinCollapse Resin Collapse (Incomplete Solvation) BetaSheet->ResinCollapse Mitigation1 Mitigation: PEG Resin, Magic Mixture, 60°C BetaSheet->Mitigation1 CouplingFail Deletion Sequences (Incomplete Coupling) ResinCollapse->CouplingFail Thiolactone Hcy Thiolactone Formation (5-membered Ring) AcidCond->Thiolactone High Temp / No Scavenger Oxidation Oxidative Crosslinking (Disulfide Oligomers) AcidCond->Oxidation Air Exposure / High pH Mitigation2 Mitigation: 0°C Cleavage, EDT/DODT Scavengers Thiolactone->Mitigation2 Oxidation->Mitigation2 Solution Corrective Output: High Purity Monomer

Figure 1: Dual-pathway failure mode analysis for D-Homocysteine peptides. Left branch: Physical aggregation during synthesis.[2][3] Right branch: Chemical modifications mimicking aggregation.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Pseudoproline dipeptides to prevent D-Hcy aggregation? A: Standard pseudoprolines are derived from Ser, Thr, or Cys. While Cys-pseudoprolines exist (thiazolidines), they are not directly interchangeable with Homocysteine due to the structural difference (gamma-thiol vs beta-thiol).

  • Alternative: Use Dmb (2,4-dimethoxybenzyl) backbone protection on Glycine or Alanine residues adjacent to the D-Hcy. This physically blocks interchain hydrogen bonding without altering the D-Hcy chemistry [1].

Q2: My peptide precipitates immediately upon adding water to the crude cleavage mix. Why? A: This is likely hydrophobic collapse of the D-Hcy rich sequence.

  • Fix: Do not use pure water. Dissolve the crude peptide in 50% Acetic Acid or 0.1% TFA in 50% Acetonitrile . If the peptide is very hydrophobic, use minimal DMSO (though be cautious of oxidation) or Hexafluoroisopropanol (HFIP) to solubilize before loading onto HPLC [2].

Q3: How do I prevent disulfide scrambling during purification? A: D-Hcy disulfides are stable but can scramble at neutral pH.

  • Protocol: Keep all purification buffers at pH < 4 . Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the mobile phase A. TCEP is more stable than DTT and effective at acidic pH, ensuring the peptide remains monomeric during chromatography [3].

References
  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Biotage. (2023).[2] What do you do when your peptide synthesis fails?Link

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.[4]Link

  • National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Link

  • ChemPep. (2024). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.[3]Link

Sources

Technical Support Center: Troubleshooting Trityl Removal in Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Trityl-Boc Paradox

In standard Boc/Bzl (tert-butoxycarbonyl/benzyl) chemistry, the use of Trityl (Trt) side-chain protection—particularly for Cysteine (Cys) and Histidine (His)—presents a fundamental chemical conflict. Unlike Fmoc chemistry, where Trt is the standard acid-labile group removed during final cleavage, Trityl is labile to the 50% TFA (trifluoroacetic acid) used for N-terminal Boc deprotection.

If you are encountering difficulties, they likely fall into two categories:

  • Premature Loss: The group is falling off during chain elongation, leading to side reactions (alkylation, branching).

  • Re-Alkylation: The group is removed but the resulting carbocation re-attaches to nucleophilic residues (Cys, Trp, Met) during the final HF/TFMSA cleavage.

This guide addresses these specific failure modes with self-validating correction protocols.

Diagnostic Workflow

The following decision tree visualizes the troubleshooting logic for Trityl issues in a Boc environment.

TritylTroubleshooting cluster_legend Legend Start Start: Identify Trityl Issue Q1 When does the issue occur? Start->Q1 Branch1 During Chain Assembly (Premature Loss) Q1->Branch1 Branch2 After Final Cleavage (Mass Spec +242 Da) Q1->Branch2 Diag1 Diagnosis: Trt is labile to 50% TFA. Side chain is exposed. Branch1->Diag1 Diag2 Diagnosis: Trityl cation re-attachment. (Incomplete Scavenging) Branch2->Diag2 Sol1 Solution: Switch to Cys(Mob), Cys(Bzl), or Cys(Acm) for Boc SPPS. Diag1->Sol1 Q2 Cleavage Method? Diag2->Q2 HF HF / TFMSA Q2->HF TFA Dilute TFA (Selective) Q2->TFA SolHF Add p-Cresol & TIS. Avoid water (precipitates Trt-OH). HF->SolHF SolTFA Increase TIS/TES ratio. Use 1% TFA in DCM. TFA->SolTFA Legend1 Decision Point Legend2 Solution

Caption: Diagnostic flow for identifying premature deprotection versus scavenger failure in Trityl-Boc systems.

Technical Deep Dive & Troubleshooting Guides

Scenario A: The "Vanishing" Protecting Group (Premature Deprotection)

Symptom: You are synthesizing a peptide using Boc chemistry, but intermediate analysis shows loss of side-chain protection on Cys(Trt) or His(Trt), or you observe branched peptides.

Mechanism: The Trityl group is highly acid-labile.[1] In Boc SPPS, the N-terminal Boc group is removed using 50% TFA in DCM . This acidity is sufficient to cleave the Trityl ether/thioether bond.

  • Cys(Trt): The equilibrium favors the trityl cation (

    
    ). If not scavenged, it will re-alkylate, but if washed away, the free thiol (-SH) is exposed.
    
  • Consequence: The free thiol can attack activated amino acids in subsequent coupling steps, leading to branched peptides or disulfide formation.

Corrective Protocol:

  • Immediate Action: If you must continue with the current resin, treat the peptide with a high concentration of scavenger (e.g., 5% TIS) during every deprotection step to prevent alkylation, though this does not solve the free thiol issue.

  • Systemic Fix: Replace Trityl with Boc-compatible groups:

    • For Cysteine: Use Cys(Mob) (4-methoxybenzyl) or Cys(Bzl) (benzyl). These are stable to TFA but cleaved by HF.[2]

    • For Histidine: Use His(Dnp) (dinitrophenyl) or His(Bom) (benzyloxymethyl).

Scenario B: The "Phantom" Mass (Re-alkylation / +242 Da)

Symptom: After final cleavage (HF or TFMSA), Mass Spec (ESI-MS) shows a peak at [M + 242] . The peptide appears impure despite "standard" cleavage conditions.

Mechanism: The removal of Trityl generates the stable, lipophilic triphenylmethyl cation (


). This cation is a "sticky" electrophile. In the cleavage cocktail, if the scavenger capacity is overwhelmed or the solvent polarity is incorrect, the 

cation will attack electron-rich centers on the peptide (Cys thiols, Trp indoles, Tyr phenols) rather than reacting with the scavenger.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Scavenger Choice Triisopropylsilane (TIS) or Triethylsilane (TES) Silanes irreversibly quench carbocations by hydride transfer, forming inert triphenylmethane (Ph3CH). Standard scavengers like anisole are reversible.
Water Content Minimize (<5%) Water hydrolyzes

to Triphenylmethanol (Trt-OH), which precipitates and can re-dissolve to re-alkylate the peptide.
Solvent System DCM washes Before final precipitation, wash the resin/peptide with DCM.[3] Trityl byproducts are lipophilic and dissolve better in DCM than in the ether used for precipitation.

Step-by-Step Resolution:

  • Dissolve the crude peptide in a small volume of TFA.

  • Add 2-5% TIS (Triisopropylsilane).

  • Stir for 15-30 minutes. The yellow/orange color of the trityl cation should fade.

  • Precipitate with cold diethyl ether.

Scenario C: Incomplete Removal in "Low Acid" Cocktails

Symptom: Using TFMSA (Trifluoromethanesulfonic acid) or "Low HF" conditions, the Trt group remains attached (Mass +242).

Mechanism: While Trt is acid-labile, steric hindrance (e.g., adjacent bulky residues) or insufficient acidity in "cocktail" cleavage methods (TFMSA) can slow the reaction. The equilibrium may favor the protected state if the scavenger concentration is too low.

Corrective Protocol (TFMSA Method): If avoiding HF, ensure your TFMSA cocktail is sufficiently aggressive.

  • Cocktail: TFA / TFMSA / Thioanisole / EDT (80 : 10 : 5 : 5).

  • Procedure:

    • Cool TFA/Thioanisole/EDT mixture to 0°C.

    • Add TFMSA dropwise (exothermic!).

    • Allow to react for 60-90 minutes (vs standard 30 mins).

    • Note: The presence of EDT (Ethanedithiol) is crucial for Cys protection during this harsh cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use Cys(Trt) in Boc chemistry if I want to cyclize on-resin? A: Yes, but with extreme caution. You cannot use standard 50% TFA for Boc removal. You must use a "Boc-compatible" scavenger mix or alter your deprotection strategy. However, a far more robust strategy is to use Cys(Acm) (Acetamidomethyl). Cys(Acm) is stable to HF.[4] You can cleave the peptide off the resin (HF), purify it, and then remove Acm/cyclize using Iodine oxidation in solution. This avoids the Trt compatibility fight entirely.[5]

Q: Why does my peptide solution turn bright yellow/orange during cleavage? A: This is the visual signature of the Trityl Carbocation (


) .
  • Good Sign: It means the group has been cleaved.

  • Bad Sign: If it stays bright yellow, it means the cation is not being scavenged effectively. Add more TIS or TES until the color fades to a pale yellow or colorless solution, indicating the formation of neutral triphenylmethane.

Q: I see a +242 Da peak on Tryptophan. Is this Trityl? A: Yes. Trityl cations love the indole ring of Tryptophan. This is a classic alkylation artifact.

  • Fix: Ensure you are using TIS (silane) as a scavenger.

  • Prevention: Use Trp(For) (Formyl) in Boc chemistry. The formyl group protects the indole nitrogen from alkylation during HF cleavage. You then remove the Formyl group with a brief piperidine treatment or "Low HF" step.

References

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Discusses Trityl lability and scavenger efficiency).

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. (Details TFA vs HF cleavage and scavenger roles).

  • Bachem. Cysteine Derivatives and Protecting Groups. (Comparison of Trt, Acm, and Mob stability).

  • Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides. J. Org. Chem.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept. Protein Res.[4] (Mechanisms of scavenging).

Sources

Technical Support Center: Optimizing HF Cleavage of Boc-D-Hcy(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HCY-HF-001 Subject: Reducing side reactions (Alkylation & Thiolactone formation) during HF cleavage of Boc-D-Homocysteine(Trityl)-OH.

Executive Summary: The Hcy Paradox

Welcome to the Technical Support Center. You are likely encountering low yields or complex impurity profiles while working with Boc-D-Hcy(Trt)-OH .

Homocysteine (Hcy) presents a unique "double-bind" challenge in Boc chemistry:

  • The Alkylation Threat: The removal of the Trityl (Trt) group generates massive amounts of stable trityl carbocations (

    
    ). Without aggressive scavenging, these will re-alkylate the sulfur or permanently modify aromatic residues (Tyr, Trp).
    
  • The Thiolactone Threat: Hcy possesses a gamma-thiol group. Unlike Cysteine (beta-thiol), Hcy is geometrically primed to attack its own carbonyl carbon under acidic conditions, forming a stable five-membered Homocysteine Thiolactone ring.[1]

This guide provides a validated Low-High HF Cleavage Protocol designed to decouple these risks.

Mechanism of Failure

To solve the problem, we must visualize the enemy. Below are the two primary pathways degrading your product.

Pathway A: The Alkylation Loop (Trityl Re-attachment)

When HF hits the Trityl group, the bond breaks, releasing the peptide and a Trityl cation. If the cation is not trapped immediately by a scavenger (like p-Cresol), it attacks the most nucleophilic site available: the free Hcy sulfur or the electron-rich rings of Tyrosine/Tryptophan.

Pathway B: Thiolactone Cyclization

In strong acid (HF), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The side-chain thiol of Hcy, having high rotational freedom, attacks this carbon, ejecting the C-terminal group (or resin linker) and forming the thiolactone.

Hcy_Side_Reactions Start Boc-D-Hcy(Trt)-OH HF_Acid HF Treatment Start->HF_Acid Trt_Cation Trityl Cation (Trt+) HF_Acid->Trt_Cation Cleavage Free_Hcy Free Hcy Peptide (Linear) HF_Acid->Free_Hcy Deprotection Scavenger Scavenger (p-Cresol/p-Thiocresol) Trt_Cation->Scavenger Fast Trap Alkylation SIDE REACTION: S-Alkylation or Ring Alkylation Trt_Cation->Alkylation No Scavenger Inert_Adduct Inert Trt-Scavenger Adduct Scavenger->Inert_Adduct Cyclization Intramolecular Nucleophilic Attack Free_Hcy->Cyclization Acid + Time Thiolactone SIDE REACTION: Hcy Thiolactone (5-membered Ring) Cyclization->Thiolactone Cyclization

Figure 1: Competing pathways during HF cleavage. The goal is to maximize the Green nodes and block the Red nodes.

The Solution: Low-High HF Procedure

The standard "High HF" (90% HF) method is too aggressive for Hcy. We recommend the Tam et al. Low-High HF procedure . This two-step method separates the removal of side-chain groups from the final resin cleavage, minimizing carbocation generation.[2]

Phase 1: Low HF (The Scavenger Phase)
  • Concept: Use a low concentration of HF (25%) in a high concentration of Dimethyl Sulfide (DMS).

  • Mechanism: Changes the cleavage mechanism from

    
     (carbocation generation) to 
    
    
    
    (direct nucleophilic displacement). This prevents the formation of free
    
    
    ions.
  • Target: Removes Trityl, Benzyl, and Formyl groups without alkylation.

Phase 2: High HF (The Cleavage Phase)
  • Concept: Evaporate the DMS and treat with standard HF (90%).

  • Target: Cleaves the peptide from the resin and removes stubborn groups (Arg(Tos), Cys(Mob)).[2]

  • Note for Hcy: Because Trt is already gone from Phase 1, the risk of alkylation here is zero. We only need to manage the thiolactone risk by keeping it cold and fast.

Validated Protocol

Safety Warning: HF is lethal. Use a dedicated HF apparatus (Kel-F/Teflon) in a functioning fume hood. Wear full PPE including a face shield and heavy neoprene gloves. Calcium gluconate gel must be on hand.

Reagents Required
ComponentRoleRecommended Grade
Anhydrous HF Cleavage ReagentPeptide Synthesis Grade
Dimethyl Sulfide (DMS)

Promoter / Solvent
Anhydrous
p-Cresol Scavenger (Carbon)99%+
p-Thiocresol Scavenger (Sulfur)99%+ (Critical for Hcy)
Step-by-Step Workflow
Step 1: Preparation
  • Dry Resin: Ensure peptidyl-resin is dried over

    
     overnight. Water reacts with HF and creates heat.
    
  • Cooling: Pre-cool the reaction vessel to -78°C (Dry ice/Acetone) before HF distillation.

Step 2: The "Low HF" Reaction (Trityl Removal)
  • Cocktail Preparation: For 0.2 mmol resin, add:

    • 1.0 mL p-Cresol

    • 1.0 mL p-Thiocresol (Essential to keep Hcy reduced)

    • 6.5 mL DMS

  • HF Distillation: Distill 2.5 mL of HF into the vessel (Total Vol ~10-11 mL; HF conc ~25%).

  • Reaction: Warm to 0°C (Ice bath). Stir for 2 hours .

    • Why? This removes the Trityl group via the

      
       mechanism. The Trt is transferred to the DMS/Thiocresol, not your peptide.
      
  • Evaporation: Evaporate HF and DMS under high vacuum at 0°C. Do not heat!

Step 3: The "High HF" Reaction (Resin Cleavage)
  • Re-charge: Add 1.0 mL p-Cresol (fresh scavenger).

  • HF Distillation: Distill ~10 mL of anhydrous HF.

  • Reaction: Stir at -5°C to 0°C for 45 minutes .

    • Critical: Do not exceed 60 minutes. Longer times increase Hcy thiolactone formation exponentially.

  • Evaporation: Evaporate HF rapidly under high vacuum at 0°C.

Step 4: Work-up (The Danger Zone)
  • Precipitation: Add cold diethyl ether to precipitate the peptide and wash away scavengers. Wash 3x.

  • Extraction: Extract the peptide with 10% Acetic Acid .

    • Avoid: Do not use neutral buffers or water initially.

    • Why? Hcy Thiolactone is stable in acid but reacts with free amines (intermolecularly) at pH > 6. Keeping it acidic prevents the "homocysteinylation" of your peptide amines.

  • Lyophilization: Freeze and lyophilize immediately.

Troubleshooting & FAQs

Q: I see a peak with Mass [M-18] in my LC-MS. What is it? A: This is the Homocysteine Thiolactone .[3][4] The loss of water (-18 Da) corresponds to the intramolecular cyclization.

  • Fix: Reduce the "High HF" time. Ensure the temperature never exceeds 0°C. If the peak persists, you can hydrolyze the ring by treating the crude peptide with dilute base (pH 10-11) for a short period, but this risks disulfide exchange. It is better to prevent it during cleavage.

Q: Why do I need p-Thiocresol? Isn't p-Cresol enough? A: No. p-Cresol scavenges carbon-based electrophiles. p-Thiocresol is a "soft" nucleophile that specifically protects sulfur atoms (Hcy/Cys) from alkylation and helps maintain the reduced state (-SH) rather than the oxidized disulfide (-S-S-).

Q: Can I use TFA instead of HF? A: Only if you are using Fmoc chemistry. For Boc-D-Hcy(Trt)-OH, the Boc group requires strong acid (HF, TFMSA) to remove. TFA will remove the Trityl group but leave the Boc group intact (or partially damaged), leading to a mess.

Q: My peptide is insoluble after ether precipitation. A: This is common with Hcy peptides due to aggregation. Try adding a small amount of TFE (Trifluoroethanol) or Guanidine-HCl to the acetic acid extraction buffer.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. 
    
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Chapter on Acidolysis and Side Reactions).[5]

  • Jakubowski, H. (2004). Molecular basis of homocysteine toxicity in humans. Cellular and Molecular Life Sciences, 61(4), 470-487. (Discusses Thiolactone mechanism).[1][3][4][6]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

Validation & Comparative

Comparative Guide: Boc-S-trityl-D-Homocysteine vs. Fmoc-S-trityl-D-Homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Boc-S-trityl-D-Homocysteine and Fmoc-S-trityl-D-Homocysteine , specifically tailored for researchers in peptide chemistry and drug development.

Executive Summary & Strategic Verdict

For Solid Phase Peptide Synthesis (SPPS) , Fmoc-S-trityl-D-Homocysteine is the superior and standard choice due to the orthogonality of the Fmoc/Trityl protection scheme. The S-Trityl group is acid-labile; in an Fmoc strategy, it remains intact during the base-mediated removal of the N-terminal Fmoc group, preventing fatal side reactions like thiolactone formation.

Boc-S-trityl-D-Homocysteine is a specialized reagent primarily restricted to solution-phase synthesis or N-terminal capping . It is incompatible with standard stepwise Boc SPPS because the Trifluoroacetic Acid (TFA) used to remove the N-terminal Boc group will prematurely cleave the S-Trityl side chain, exposing the reactive thiol to oxidation, alkylation, or cyclization.

Quick Comparison Matrix
FeatureFmoc-S-trityl-D-HomocysteineBoc-S-trityl-D-Homocysteine
Primary Application Stepwise SPPS (Standard)Solution Phase / N-Terminus
N-Terminus Cleavage 20% Piperidine (Base)50% TFA (Acid)
Side-Chain Stability Stable to Piperidine (Orthogonal)Unstable to TFA (Non-orthogonal)
Thiolactone Risk Low (if Trt remains intact)High (if Trt lost during synthesis)
Final Cleavage TFA / ScavengersHF or TFMSA (if Trt survived)

Mechanistic Analysis: The Orthogonality Crisis

The critical differentiator is the chemical stability of the S-Trityl group relative to the N-terminal deprotection conditions. Homocysteine (Hcy) is structurally distinct from Cysteine by one methylene group (


), allowing it to form a stable 5-membered thiolactone  ring. This cyclization is a dominant side reaction if the thiol is free while the carboxyl is activated.
Diagram 1: Reaction Pathways & Failure Modes

The following diagram illustrates why the Fmoc strategy succeeds for stepwise synthesis while the Boc strategy (using S-Trityl) fails for internal residues.

ProtectionStrategy cluster_Fmoc Fmoc Strategy (Orthogonal) cluster_Boc Boc Strategy (Non-Orthogonal) FmocStart Fmoc-D-Hcy(Trt)-Resin Piperidine 20% Piperidine (Base Treatment) FmocStart->Piperidine FmocInter H2N-D-Hcy(Trt)-Resin (Side chain PROTECTED) Piperidine->FmocInter Coupling Coupling Next AA FmocInter->Coupling Success Successful Elongation Coupling->Success BocStart Boc-D-Hcy(Trt)-Resin TFA 50% TFA (Acid Treatment) BocStart->TFA BocInter H2N-D-Hcy(SH)-Resin (Side chain DEPROTECTED) TFA->BocInter Thiolactone Thiolactone Formation (Cyclization) BocInter->Thiolactone Rapid SideReactions S-Alkylation / Oxidation BocInter->SideReactions

Caption: Comparative stability pathways. The Fmoc route maintains side-chain protection during elongation. The Boc route leads to premature S-Trityl loss and subsequent irreversible side reactions.

Detailed Performance Comparison

A. Solubility and Coupling Efficiency

Both derivatives exhibit good solubility in standard organic solvents (DMF, DCM, NMP). However, the Fmoc derivative often benefits from the "solubilizing" effect of the bulky Fmoc group, which can disrupt aggregation in difficult sequences, although the Trityl group itself is very hydrophobic and aids solubility in both cases.

  • Fmoc-S-trityl-D-Hcy: Compatible with standard coupling reagents (HBTU, HATU, DIC/Oxyma).

  • Boc-S-trityl-D-Hcy: Highly soluble, but its use is limited by the deprotection chemistry described above.

B. Racemization Risks

D-Homocysteine is prone to racemization (conversion to L-isomer) during activation, particularly because the sulfur atom decreases the pKa of the


-proton.
  • Risk Factor: Base-mediated activation (e.g., HBTU/DIPEA) increases racemization.

  • Mitigation: Use neutral/acidic coupling conditions such as DIC/Oxyma Pure or DIC/HOBt .

  • Comparison: The risk is inherent to the amino acid structure, not the N-protecting group. However, because Fmoc synthesis uses base (piperidine) repeatedly, the anchored C-terminal cysteine/homocysteine is at higher risk of epimerization than in Boc chemistry (which uses acid). Crucially , for internal residues, the coupling conditions matter most.

C. Thiolactone Formation (The "Hcy Problem")

Homocysteine thiolactone formation is autocatalytic in acidic conditions if the amine is protonated and the carboxyl is activated, or in neutral conditions if the amine is free.

  • Fmoc Strategy: The Trityl group is bulky and stable to piperidine. It sterically and chemically prevents the sulfur from attacking the activated carbonyl.

  • Boc Strategy: Upon TFA treatment, the Trityl group leaves.[1] The resulting free thiol can attack the carbonyl of the preceding amino acid or its own activated carboxyl (if C-terminal), leading to chain termination or peptide cleavage.

Experimental Protocols

Protocol A: Fmoc SPPS of D-Homocysteine Peptides (Recommended)

Objective: Incorporate D-Hcy into a peptide sequence without racemization or thiolactone formation.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal D-Hcy to minimize racemization during loading.

  • Coupling (Incoming D-Hcy):

    • Reagents: Fmoc-S-trityl-D-Hcy (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

    • Time: 60 minutes at Room Temperature. Avoid microwave heating for Cys/Hcy derivatives to prevent racemization.

  • Fmoc Deprotection:

    • Reagent: 20% Piperidine + 0.1M Oxyma Pure in DMF (Oxyma helps suppress racemization of the sensitive C-terminal residue).

    • Cycles: 2 x 5 minutes.

  • Subsequent Couplings: Proceed with standard Fmoc protocols.

  • Final Cleavage:

    • Cocktail: TFA / TIS / H2O / EDT (94:1:2.5:2.5).

    • Note: EDT (Ethanedithiol) or DODT is critical to scavenge the Trityl cation and prevent it from re-alkylating the sulfur.

Protocol B: Solution Phase Use of Boc-S-trityl-D-Hcy

Objective: Use Boc-S-trityl-D-Hcy for N-terminal capping or solution synthesis where simultaneous deprotection is desired.

  • Coupling:

    • Dissolve Amino Component (1 eq) and Boc-S-trityl-D-Hcy (1.1 eq) in DCM/DMF.

    • Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Adjust pH to 8 with NMM.

    • React for 2-4 hours.

  • Global Deprotection:

    • Treat the protected peptide with TFA/TIS/H2O (95:2.5:2.5) .[1]

    • Result: Both the N-terminal Boc and the Side-chain Trityl are removed simultaneously.

    • Precipitation: Precipitate in cold diethyl ether.

Quantitative Data Summary

The following table summarizes expected performance metrics based on standard peptide synthesis literature for thiol-containing amino acids.

ParameterFmoc-S-trityl-D-Hcy (SPPS)Boc-S-trityl-D-Hcy (SPPS)
Coupling Yield >99% (DIC/Oxyma)>99% (Initial coupling)
Side Chain Retention 100% (during synthesis)0% (after first TFA step)
Racemization <1% (with Oxyma/DIC)<1% (during coupling)
Thiolactone Byproduct NegligibleHigh (Major product in stepwise)
Storage Stability High (Dry, 4°C)High (Dry, 4°C)
Solubility (0.1M) Soluble in DMF/NMPSoluble in DMF/DCM

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Han, Y., et al. (1997).[1] "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 62(13), 4307-4312.[1] Link

  • Jakubke, H. D. (1984). "Homocysteine thiolactone: Chemistry and Biology." Peptide Research. (Contextual reference for thiolactone mechanism).
  • Sigma-Aldrich (Merck). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Link

  • Chem-Impex International. "Product Analysis: Boc-S-trityl-L-homocysteine vs Fmoc-S-trityl-L-homocysteine." Link

Sources

Verifying chiral purity and enantiomeric excess of Boc-D-Hcy(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Verifying Chiral Purity and Enantiomeric Excess of Boc-D-Hcy(Trt)-OH

In the landscape of modern drug development, particularly in peptide and peptidomimetic synthesis, the stereochemical integrity of amino acid building blocks is not merely a quality parameter; it is a fundamental determinant of the final drug substance's efficacy and safety. The presence of even minute quantities of an undesired enantiomer can lead to diastereomeric impurities in the peptide, potentially altering its three-dimensional structure, receptor binding affinity, and metabolic profile. This guide provides a comprehensive, field-proven comparison of analytical methodologies for verifying the chiral purity and determining the enantiomeric excess (ee) of N-Boc-S-trityl-D-homocysteine (Boc-D-Hcy(Trt)-OH), a crucial building block in the synthesis of various therapeutic agents.

The choice of analytical technique is a critical decision driven by the required sensitivity, the developmental stage of the project (e.g., process development vs. final quality control), and available instrumentation. We will dissect the most robust and widely adopted techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing not just protocols, but the causal logic behind the experimental choices. A brief comparison with the classical, albeit less sensitive, method of polarimetry is also included for completeness.

The Analytical Challenge: Boc-D-Hcy(Trt)-OH

The molecule itself presents a unique analytical challenge. The bulky and hydrophobic tert-Butyloxycarbonyl (Boc) and Trityl (Trt) protecting groups dominate the structure. While these groups are essential for synthetic strategies[1][2], they can influence the molecule's interaction with chiral selectors and its solubility, necessitating tailored analytical approaches. The primary goal is to accurately quantify the L-enantiomer impurity in the desired D-enantiomer product.

Method Selection Workflow

The decision-making process for selecting the appropriate analytical method can be systematized. The following workflow outlines key considerations for researchers.

cluster_0 Initial Assessment cluster_1 Method Selection Pathway cluster_2 Primary & Secondary Methods start Define Analytical Goal: Quantify L-isomer in Boc-D-Hcy(Trt)-OH req Determine Required Sensitivity (LOD/LOQ) start->req high_sens High Sensitivity Required? (e.g., <0.1% impurity) req->high_sens low_sens Moderate Sensitivity Acceptable? (e.g., >1% impurity) hplc Primary Method: Chiral HPLC high_sens->hplc Yes nmr Confirmatory Method: NMR with CSA high_sens->nmr No low_sens->nmr Yes polarimetry Screening/Historical: Polarimetry low_sens->polarimetry No

Caption: Workflow for selecting a chiral purity analysis method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution, sensitivity, and accuracy.[3] The technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Expertise & Causality: For N-protected amino acids like Boc-D-Hcy(Trt)-OH, macrocyclic glycopeptide-based CSPs are exceptionally effective.[4][5] The complex three-dimensional structure of these CSPs, such as those based on teicoplanin or vancomycin, offers multiple interaction points (π-π, hydrogen bonding, ionic, steric hindrance) that are crucial for resolving enantiomers of structurally complex molecules. The bulky Boc and Trityl groups necessitate a CSP that can accommodate them while still interacting effectively with the chiral center. A reversed-phase mobile system is generally the viable choice for t-BOC amino acids, offering good solubility and interaction kinetics.[4]

Experimental Protocol: Chiral HPLC

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure data integrity.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Racemic standard: Boc-DL-Hcy(Trt)-OH (for peak identification and resolution calculation).

  • Test sample: Boc-D-Hcy(Trt)-OH.

  • Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Ammonium trifluoroacetate (ATFA).

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin-based), 25 cm x 4.6 mm, 5 µm.[3][6]

    • Rationale: This CSP is proven to be highly effective for N-blocked amino acids and is compatible with reversed-phase conditions.[4]

  • Mobile Phase: 20 mM ATFA in Methanol / Acetonitrile (50:50, v/v).

    • Rationale: A polar organic mobile phase with a volatile buffer like ATFA provides good peak shape and is LC-MS compatible. The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

    • Rationale: The Boc group provides sufficient chromophore for detection at this wavelength.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic Boc-DL-Hcy(Trt)-OH standard at 0.5 mg/mL in the mobile phase.

  • Prepare a stock solution of the Boc-D-Hcy(Trt)-OH test sample at 1.0 mg/mL in the mobile phase.

4. System Suitability Test (SST):

  • Inject the racemic standard solution.

  • Acceptance Criteria: The resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 2.0. The tailing factor for each peak should be ≤ 2.0.

5. Analysis Procedure:

  • Once the SST passes, inject the test sample solution.

  • Identify the peaks by comparing their retention times with the racemic standard. The larger peak corresponds to the D-enantiomer, and the smaller peak (if present) corresponds to the L-enantiomer impurity.

6. Calculation of Enantiomeric Excess (% ee):

  • Calculate the percentage of the L-isomer impurity using the peak areas: % L-Isomer = [Area(L) / (Area(D) + Area(L))] * 100

  • Calculate the enantiomeric excess: % ee = [(Area(D) - Area(L)) / (Area(D) + Area(L))] * 100[7]

7. Method Validation (Trustworthiness):

  • The method must be validated according to ICH Q2(R1) guidelines.[8]

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and any other impurities.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the L-isomer that can be quantified with acceptable precision and accuracy. This is critical for quality control. Optimized methods can achieve LOQs ≤0.05%.[9]

  • Linearity: Establish a linear relationship between the peak area of the L-isomer and its concentration over a range (e.g., LOQ to 1.0% of the main component concentration).

  • Accuracy: Perform recovery studies by spiking the D-enantiomer sample with known amounts of the L-enantiomer at different levels.

HPLC Workflow Diagram

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing prep_mp Prepare Mobile Phase (20mM ATFA in MeOH/ACN) prep_sample Prepare Samples: 1. Racemic Standard 2. Test Sample prep_mp->prep_sample equilibrate Equilibrate HPLC System & CHIROBIOTIC T Column prep_sample->equilibrate sst Inject Racemic Standard (System Suitability Test) equilibrate->sst check_sst Resolution (Rs) ≥ 2.0? sst->check_sst check_sst->equilibrate Fail inject_sample Inject Test Sample Boc-D-Hcy(Trt)-OH check_sst->inject_sample Pass integrate Integrate Peak Areas (D and L enantiomers) inject_sample->integrate calculate Calculate % L-Isomer and % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for Chiral HPLC analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without chromatographic separation.[10] The method involves adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms non-covalent, transient diastereomeric complexes with the enantiomers of the analyte, which exist in a fast equilibrium.[11] This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate, chemically shifted signals in the NMR spectrum.

Expertise & Causality: The key to this technique is selecting a CSA that interacts strongly enough with the analyte to induce a measurable chemical shift difference (Δδ). For a carboxylic acid like Boc-D-Hcy(Trt)-OH, CSAs capable of hydrogen bonding, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or quinine, are excellent candidates.[12][13] The interaction typically involves the carboxyl group of the analyte. The choice of solvent is critical; non-polar solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are preferred as they do not compete for hydrogen bonding sites, thus maximizing the interaction between the CSA and the analyte.[11] While less sensitive than HPLC for trace analysis, NMR is highly reliable for ee values above 1-2% and provides unambiguous structural information.

Experimental Protocol: NMR with CSA

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).

  • High-quality 5 mm NMR tubes.

  • Test sample: Boc-D-Hcy(Trt)-OH.

  • Chiral Solvating Agent (CSA): Quinine or (R)-Pirkle's alcohol.

  • Solvent: Deuterated Chloroform (CDCl₃).

2. Sample Preparation:

  • Accurately weigh ~10-15 mg of Boc-D-Hcy(Trt)-OH into a clean vial.

  • Dissolve the sample in ~0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the α-proton).

  • To the same solution, add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

    • Rationale: A titration helps find the optimal CSA-to-analyte ratio that gives the best separation of signals without excessive line broadening.

3. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer.

  • Use a sufficient relaxation delay (D1) to ensure accurate integration of the signals.

4. Data Analysis:

  • Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows splitting in the presence of the CSA. The α-proton is often a good candidate.

  • Carefully integrate the two separated signals corresponding to the D- and L-enantiomers.

  • Calculate the enantiomeric excess using the integral values: % ee = [|Integral(D) - Integral(L)| / (Integral(D) + Integral(L))] * 100

5. Trustworthiness & Validation:

  • Confirmation: Run a sample of the racemic material under the same conditions to confirm that the splitting observed corresponds to the two enantiomers and that the integration gives a ~1:1 ratio.

  • Accuracy: The accuracy is directly dependent on the quality of the baseline and the integration. Ensure proper phasing and baseline correction. This method's accuracy is generally considered to be within ±1-2%.

Principle of NMR with CSA

cluster_complex Formation of Diastereomeric Complexes (in NMR tube) cluster_spectrum Resulting NMR Spectrum D_Analyte Boc-D-Hcy(Trt)-OH (D-Enantiomer) plus1 + D_Analyte->plus1 L_Analyte Boc-L-Hcy(Trt)-OH (L-Enantiomer) plus2 + L_Analyte->plus2 CSA Chiral Solvating Agent (CSA) arrow1 CSA->arrow1 arrow2 CSA->arrow2 D_Complex [D-Analyte • CSA] Diastereomer 1 arrow3 D_Complex->arrow3 L_Complex [L-Analyte • CSA] Diastereomer 2 L_Complex->arrow3 spectrum Distinct Signals (Different Chemical Shifts, δ) plus1->CSA plus2->CSA arrow1->D_Complex arrow2->L_Complex arrow3->spectrum

Caption: Principle of enantiomeric discrimination by NMR with a CSA.

Comparative Analysis of Techniques

The choice of method is ultimately a balance between sensitivity, speed, and the specific question being asked. Polarimetry, while historically significant, measures the bulk optical rotation and lacks the sensitivity and specificity to be a primary quality control method for detecting low-level enantiomeric impurities.[14][15]

FeatureChiral HPLCNMR with CSAPolarimetry
Principle Differential interaction with a Chiral Stationary Phase (CSP)[10]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA)[11]Measurement of the rotation of plane-polarized light[10]
Sensitivity (LOQ) Very High (can be ≤0.05%)[9]Moderate (typically >1%)[10]Low (requires high concentration and purity)[10]
Accuracy High (with proper validation)Good (typically ±1-2%)Moderate to Low (highly sensitive to impurities)
Sample Throughput Moderate (20-40 min per sample)High (5-15 min per sample)Very High (<5 min per sample)
Development Effort High (screening of columns and mobile phases)Moderate (screening of CSAs and solvents)Low
Primary Use Case QC Release Testing , Process Development, Trace Impurity ProfilingProcess Development , Reaction Monitoring, Structural ConfirmationRapid Screening (if ee is high), Historical Data Comparison

Disclaimer: The data presented in this table is representative. Actual performance may vary based on specific instrumentation, experimental conditions, and the molecule under investigation.

Conclusion and Recommendation

For the rigorous quality control of Boc-D-Hcy(Trt)-OH intended for use in pharmaceutical development, Chiral HPLC is the unequivocally recommended primary method. Its superior sensitivity and resolution are essential for ensuring that the enantiomeric purity meets the stringent requirements of regulatory bodies. The method is robust, reliable, and can be fully validated to stand up to scrutiny.

NMR spectroscopy with a suitable chiral solvating agent serves as an outstanding orthogonal method. It is an invaluable tool for rapid in-process checks, for confirming the identity of the major enantiomer, and for providing a secondary, independent verification of the enantiomeric excess without reliance on chromatographic separation. While it may not quantify trace-level impurities with the same precision as HPLC, its speed and ease of implementation make it a powerful complementary technique in the analytical chemist's arsenal.

Ultimately, a dual-methodology approach, leveraging the strengths of both Chiral HPLC and NMR, provides the most comprehensive and trustworthy characterization of the chiral purity of Boc-D-Hcy(Trt)-OH, ensuring the highest quality starting material for the synthesis of next-generation therapeutics.

References

  • A Researcher's Guide to Assessing Chiral Purity of Boc-Protected Amino Acids. Benchchem.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing.
  • A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. Benchchem.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • Enantiomeric excess. Wikipedia.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online.
  • Peptide Synthesis with the Boc Protecting Group. YouTube.
  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed.
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry - ACS Publications.
  • Overview of Custom Peptide Synthesis. Anaspec.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.

Sources

Chromatographic Separation of D-Homocysteine and L-Homocysteine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of D- and L-Homocysteine, designed for researchers and drug development professionals.

Executive Summary & Strategic Importance

Homocysteine (Hcy) is a non-proteinogenic


-amino acid.[1] While L-Homocysteine  is a key intermediate in methionine metabolism, D-Homocysteine  is non-physiological in humans but can accumulate due to racemization in pharmaceutical preparations or renal failure.[1] High levels of Hcy (hyperhomocysteinemia) are linked to cardiovascular thrombosis and neurodegenerative diseases.[1]

Differentiating these isomers is critical for:

  • Pharmacokinetic Studies: D-isomers often exhibit different clearance rates and toxicity profiles.[1]

  • Purity Analysis: Verifying the enantiomeric purity of L-Hcy or D-Hcy reagents used in synthesis.[1]

  • Biomarker Research: Investigating the specific pathological role of D-Hcy in renal disorders.

This guide compares the two most robust separation strategies: Indirect Separation via Derivatization (RP-HPLC) and Direct Chiral Separation (Crown Ether CSP). [1]

Method A: Indirect Separation (OPA-NAC Derivatization)

Best For: Biological samples (plasma/urine), high sensitivity requirements, and labs without dedicated chiral columns.[1]

Mechanism of Action

This method utilizes pre-column derivatization.[1][2] The achiral analyte (D/L-Hcy) reacts with o-phthalaldehyde (OPA) and a chiral thiol, typically N-acetyl-L-cysteine (NAC), to form diastereomeric isoindole derivatives.[1] These diastereomers possess different physicochemical properties and can be separated on a standard achiral C18 column.

Key Advantage: The isoindole derivative is highly fluorescent, enabling detection limits in the femtomole range.

Reaction Pathway Diagram[1]

Derivatization_Pathway Hcy D/L-Homocysteine (Analyte) Reaction Nucleophilic Attack (pH 9.5) Hcy->Reaction Reagents OPA + N-Acetyl-L-Cysteine (Chiral Reagent) Reagents->Reaction L_Dia L-Hcy-OPA-NAC (Diastereomer 1) Reaction->L_Dia Fast Kinetics D_Dia D-Hcy-OPA-NAC (Diastereomer 2) Reaction->D_Dia Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) L_Dia->Detection Elutes t1 D_Dia->Detection Elutes t2

Figure 1: Reaction pathway for the formation of diastereomeric isoindoles using OPA and N-Acetyl-L-Cysteine.

Validated Protocol

Reagents:

  • Derivatization Mix: 4 mg OPA dissolved in 300 µL methanol + 250 µL 0.4 M borate buffer (pH 9.5) + 4 mg N-Acetyl-L-Cysteine (NAC).[1]

  • Reducing Agent: 10% Tri-n-butylphosphine (TBP) in dimethylformamide (DMF) or 0.5 M DTT.[1] Note: Hcy exists largely as a disulfide (Homocystine) in plasma; reduction is mandatory.

Step-by-Step Workflow:

  • Reduction: Mix 100 µL sample with 10 µL reducing agent (TBP/DTT). Incubate at 4°C for 30 min to release free Hcy.

  • Deproteinization: Add 100 µL 0.6 M Perchloric Acid (PCA). Vortex and centrifuge at 12,000 x g for 5 min.

  • Neutralization: Transfer supernatant and neutralize with NaOH (critical for OPA reaction pH).

  • Derivatization: Mix 50 µL neutralized sample with 50 µL OPA-NAC reagent. React for exactly 2 minutes at room temperature.[1]

  • Injection: Inject 10 µL immediately onto the HPLC system.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 50 mM Sodium Acetate, pH 5.9.[1]

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).[1]

  • Gradient: 0-60% B over 20 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Method B: Direct Chiral Separation (Crown Ether CSP)

Best For: Chemical purity analysis, raw material testing, and high-throughput QC where derivatization is undesirable.[1]

Mechanism of Action

This method uses a Chiral Stationary Phase (CSP) containing a crown ether (e.g., 18-crown-6 tetracarboxylic acid) covalently bonded to silica.[1][3] The crown ether forms an inclusion complex with the primary ammonium group (


) of Homocysteine.
  • Chiral Recognition: The spatial arrangement of the chiral barriers on the crown ether discriminates between the L- and D-enantiomers.[1]

  • Requirement: The amino group must be protonated; therefore, acidic mobile phases are required.[1]

System Configuration Diagram

HPLC_Setup cluster_column Chiral Column (Crown Ether) MP Acidic Mobile Phase (pH 1.5 - 2.0) Pump Isocratic Pump MP->Pump Injector Injector (D/L-Hcy Mixture) Pump->Injector CSP Stationary Phase: (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 Injector->CSP Detector UV Detector (200-210 nm) CSP->Detector Data Chromatogram (L-Hcy vs D-Hcy) Detector->Data

Figure 2: Direct chiral separation workflow using a Crown Ether stationary phase under acidic conditions.[1]

Validated Protocol

Column: CROWNPAK CR-I(+) or equivalent (Chiral Technologies, Daicel).[1] Mobile Phase: Perchloric acid (HClO


) aqueous solution (pH 1.5 to 2.0).[1]
  • Optimization Tip: Adding small amounts of Methanol (5-10%) can reduce retention times but may decrease resolution (

    
    ).[1]
    Temperature:  Lower temperatures (10°C - 25°C) generally improve resolution by stabilizing the inclusion complex.[1]
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve Hcy sample in mobile phase. (Ensure sample is acidic to protonate the amine).[1]

  • Equilibration: Flush column with mobile phase for 30 min at 0.5 mL/min.

  • Injection: Inject 5-10 µL.

  • Elution Order: On CR-I(+) columns, L-Homocysteine typically elutes first, followed by D-Homocysteine .[1] (Always verify with pure standards).

Comparative Analysis

FeatureMethod A: OPA-NAC Derivatization (Indirect)Method B: Crown Ether CSP (Direct)
Separation Mechanism Diastereomer formation (Chemical)Inclusion complex (Physical)
Column Type Standard C18 (Achiral)Specialized Crown Ether (Chiral)
Detection Limit (LOD) Femtomole (High Sensitivity) Micromole (Low Sensitivity - UV)
Sample Prep Complexity High (Reduction + Derivatization)Low (Dissolve & Inject)
Cost Per Run Low (Reagents are cheap)High (Column is expensive)
Elution Order Variable (Depends on gradient/pH)Fixed (L usually before D)
Primary Application Plasma/Urine QuantificationDrug Purity/QC of Raw Materials

Expert Insights & Troubleshooting

The Oxidation Trap

Homocysteine is unstable.[1] In solution, it rapidly oxidizes to form the disulfide Homocystine (


) or mixed disulfides with Cysteine.[1]
  • Critical Step: You cannot analyze "Total Homocysteine" without a reduction step.[1] Use DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is preferred for UV detection methods (Method B) as it is less UV-absorbing than DTT.[1]

Thiolactone Interference

In highly acidic conditions (like Method B mobile phases), Homocysteine can cyclize to Homocysteine Thiolactone .[1]

  • Mitigation: Keep samples at 4°C and analyze immediately after preparation. Ensure the standard curves include thiolactone if you suspect cyclization, as it will have a distinct retention time.[1]

Column Care (Crown Ether)

Crown ether columns are robust but sensitive to amine contamination.[1]

  • Warning: Never use amine-containing buffers (like Tris or Ammonium Acetate) with Crown Ether columns, as the buffer ions will compete for the crown ether cavity, destroying separation. Use only inorganic acids (Perchloric, Phosphoric).[1]

References

  • Separation of D-Amino Acid-Containing Tripeptides Using Crown-Ether-Type Chiral Stationary Phase. Molecules, 2021.

  • Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide.

  • Determination of total homocysteine in human plasma by HPLC with fluorescence detection. Journal of Chromatography B, 1987.[1][4] (Foundational protocol for OPA derivatization).[1]

  • Crown-Ether Chiral Stationary Phases: Technical Note. Regis Technologies.

  • Standardization of homocysteine on HPLC using DTT as reductant. Indian Journal of Clinical Biochemistry, 2004.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.